molecular formula C37H46N4O13 B15562734 Nannochelin B

Nannochelin B

Numéro de catalogue: B15562734
Poids moléculaire: 754.8 g/mol
Clé InChI: MSIKUOJWOBZEKW-UYXGXLLSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nannochelin B is an alpha-amino acid ester.
2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-[[(2S)-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-1-methoxy-1-oxohexan-2-yl]amino]-4-oxobutanoic acid has been reported in Nannocystis exedens with data available.
structure given in first source;  siderophore isolated from Nannocystis exedens

Propriétés

Formule moléculaire

C37H46N4O13

Poids moléculaire

754.8 g/mol

Nom IUPAC

2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-[[(2S)-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-1-methoxy-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H46N4O13/c1-54-35(48)29(17-9-11-23-41(53)33(45)21-19-27-14-6-3-7-15-27)39-31(43)25-37(51,36(49)50)24-30(42)38-28(34(46)47)16-8-10-22-40(52)32(44)20-18-26-12-4-2-5-13-26/h2-7,12-15,18-21,28-29,51-53H,8-11,16-17,22-25H2,1H3,(H,38,42)(H,39,43)(H,46,47)(H,49,50)/b20-18+,21-19+/t28-,29-,37?/m0/s1

Clé InChI

MSIKUOJWOBZEKW-UYXGXLLSSA-N

Origine du produit

United States

Foundational & Exploratory

Isolating and Purifying Nannochelin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Methodologies for Isolating and Purifying Nannochelin B from Myxobacteria.

Nannochelins are a group of citrate-hydroxamate siderophores produced by myxobacteria, with this compound being a subject of interest for its iron-chelating properties. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from myxobacterial cultures, specifically Nannocystis exedens. The protocols and data presented are compiled from established methods for siderophore purification and are intended to serve as a foundational resource for researchers in natural product discovery and drug development.

Cultivation and Production of this compound

The production of this compound is initiated by the cultivation of the myxobacterium Nannocystis exedens under conditions that promote secondary metabolite production. Iron-limited media are typically employed to induce the biosynthesis of siderophores like this compound.

Table 1: Recommended Culture Media for Nannocystis exedens

Media ComponentConcentrationPurpose
Casitone10 g/LNitrogen and carbon source
MgSO₄·7H₂O2 g/LSource of magnesium ions
CaCl₂·2H₂O1 g/LSource of calcium ions
HEPES buffer (pH 7.2)50 mMpH stabilization
Vitamin B₁₂10 µg/LGrowth factor
Iron source (e.g., FeCl₃)Low concentration (e.g., <1 µM)To induce siderophore production

Experimental Protocols

Extraction of this compound from Culture Broth

The initial step involves the separation of this compound from the culture medium. Adsorber resins are commonly used to capture nonpolar secondary metabolites from aqueous solutions.

Protocol 1: Amberlite XAD Resin Extraction

  • Preparation: Add Amberlite XAD-16 or a similar nonpolar resin (e.g., XAD-4) to the Nannocystis exedens culture broth at a concentration of 20-40 g/L.

  • Incubation: Continue the fermentation for an additional 24-48 hours to allow for the adsorption of this compound onto the resin.

  • Harvesting: Separate the resin and cell biomass from the culture medium by centrifugation or filtration.

  • Elution: Wash the resin and biomass with distilled water to remove salts and polar impurities. Elute the adsorbed compounds, including this compound, from the resin using an organic solvent such as methanol (B129727) or acetone.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

Purification of this compound

The crude extract containing this compound is then subjected to a series of chromatographic steps to achieve high purity.

Protocol 2: Multi-Step Chromatographic Purification

  • Size-Exclusion Chromatography:

    • Stationary Phase: Sephadex G-25 or a similar gel filtration resin.

    • Mobile Phase: Deionized water or a volatile buffer (e.g., ammonium (B1175870) acetate).

    • Procedure: Dissolve the crude extract in the mobile phase and apply it to the column. Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., Chrome Azurol S (CAS) assay for siderophores). Pool the active fractions.

  • Solid-Phase Extraction (SPE):

    • Stationary Phase: C18 or a polystyrene-divinylbenzene copolymer cartridge.

    • Conditioning: Condition the cartridge with methanol followed by deionized water.

    • Loading: Load the partially purified, aqueous fraction from the previous step onto the cartridge.

    • Washing: Wash the cartridge with water to remove any remaining polar impurities.

    • Elution: Elute this compound with a stepwise gradient of methanol or acetonitrile (B52724) in water.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 or polystyrene-divinylbenzene column is recommended.

    • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

    • Detection: Monitor the elution profile using a diode array detector (DAD) or a mass spectrometer (MS). Nannochelins, as hydroxamate siderophores, can be detected by their absorbance in the UV-Vis spectrum, particularly after complexation with iron (III), which often results in a reddish-brown color with an absorbance maximum around 430-450 nm.

Table 2: Illustrative HPLC Gradient for this compound Purification

Time (minutes)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Methanol)
0955
20595
25595
26955
30955

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation and Purification

The overall process from cultivation to purification can be visualized as a sequential workflow.

experimental_workflow cluster_cultivation Cultivation & Production cluster_extraction Extraction cluster_purification Purification Cultivation Cultivation of Nannocystis exedens in iron-limited medium Adsorption Addition of Adsorber Resin (e.g., XAD-16) Cultivation->Adsorption Harvesting Harvesting of Resin and Biomass Adsorption->Harvesting Elution Solvent Elution (Methanol/Acetone) Harvesting->Elution Concentration Concentration of Eluate Elution->Concentration SEC Size-Exclusion Chromatography (Sephadex G-25) Concentration->SEC SPE Solid-Phase Extraction (C18/Polystyrene) SEC->SPE HPLC Reversed-Phase HPLC SPE->HPLC Pure_Nannochelin_B Pure_Nannochelin_B HPLC->Pure_Nannochelin_B Pure this compound

Workflow for this compound Isolation and Purification.
Generalized Biosynthetic and Regulatory Pathway for Siderophore Production

While the specific biosynthetic gene cluster for this compound has not been fully elucidated, a generalized pathway for citrate-hydroxamate siderophores can be proposed. Its regulation is typically controlled by the cellular iron status, mediated by the Ferric Uptake Regulator (Fur) protein.

siderophore_biosynthesis_regulation cluster_regulation Iron-dependent Regulation cluster_biosynthesis Generalized Biosynthesis Fe_high High Intracellular Iron Fur_active Active Fur-Fe2+ Complex Fe_high->Fur_active Fe_low Low Intracellular Iron Fur_inactive Inactive Fur Protein Fe_low->Fur_inactive Gene_repression Repression of Biosynthesis Genes Fur_active->Gene_repression binds to operator Gene_expression Expression of Biosynthesis Genes Fur_inactive->Gene_expression dissociates from operator Enzymatic_synthesis Enzymatic Synthesis (NRPS/NIS machinery) Gene_expression->Enzymatic_synthesis leads to Precursors Precursors (e.g., Citrate, Amino Acids) Precursors->Enzymatic_synthesis Nannochelin_B_immature This compound Enzymatic_synthesis->Nannochelin_B_immature Export Export from Cell Nannochelin_B_immature->Export Extracellular_Nannochelin_B Extracellular_Nannochelin_B Export->Extracellular_Nannochelin_B Extracellular This compound

Generalized Siderophore Biosynthesis and Regulation.

Unveiling the Enigmatic Properties of Nannochelin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Physico-Chemical Characteristics of a Novel Siderophore for Drug Development Professionals, Researchers, and Scientists.

Introduction

Nannochelin B, a member of the nannochelin family of siderophores, represents a compelling area of study for microbiologists, chemists, and drug development professionals. Isolated from the myxobacterium Nannocystis exedens, nannochelins are novel citrate-hydroxamate siderophores.[1] These molecules play a crucial role in microbial iron acquisition by chelating ferric iron with high affinity, a mechanism essential for microbial survival and pathogenesis. Understanding the physico-chemical properties of this compound is paramount for elucidating its biological function, mechanism of action, and potential as a therapeutic agent or drug delivery vehicle.

This technical guide provides a comprehensive overview of the anticipated physico-chemical properties of this compound and details the experimental protocols necessary for their determination. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, this document serves as a foundational resource for researchers embarking on the characterization of this and other novel siderophores.

Core Physico-Chemical Properties

The physico-chemical characteristics of a siderophore like this compound dictate its behavior in biological systems, including its solubility, stability, and ability to interact with iron and cellular receptors. The following sections outline the key properties and the methodologies to determine them.

Table 1: Fundamental Physico-Chemical Data for this compound
PropertyValueMethod of Determination
Molecular Formula To be determinedHigh-Resolution Mass Spectrometry (HR-MS)
Molecular Weight To be determinedMass Spectrometry (MS)
Appearance To be determinedVisual Inspection, Microscopy
Solubility To be determinedSolvent Polarity Gradient Analysis
LogP (Lipophilicity) To be determinedShake-flask method, HPLC-based methods
Table 2: Spectroscopic Properties of this compound
Spectroscopic TechniqueCharacteristic Features
UV-Vis Spectroscopy Expected absorbance maxima related to hydroxamate-iron chelation.
NMR Spectroscopy (¹H, ¹³C) Characteristic chemical shifts for citrate (B86180) and hydroxamate moieties.
Fluorescence Spectroscopy Potential intrinsic fluorescence or changes upon iron binding.
Table 3: Stability Profile of this compound
ConditionStabilityMethod of Assessment
pH Stability To be determinedSpectrophotometric analysis after incubation at various pH values.
Temperature Stability To be determinedSpectrophotometric analysis after incubation at various temperatures.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of this compound. The following methodologies are standard in the field of siderophore research.

Isolation and Purification of this compound
  • Culture Conditions: Nannocystis exedens is cultured in an iron-deficient medium to induce siderophore production.

  • Extraction: The culture supernatant is harvested and subjected to extraction using a suitable resin, such as Amberlite XAD-4, to capture the siderophores.

  • Chromatography: The extracted compounds are then purified using a combination of chromatographic techniques, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Determination of Siderophore Type
  • Chrome Azurol S (CAS) Assay: This universal colorimetric assay is used to detect and quantify siderophore production. Siderophores remove iron from the blue iron-CAS complex, resulting in a color change to orange.

  • Csaky Assay: This assay is specific for the detection of hydroxamate-type siderophores, which, upon hydrolysis, form hydroxylamine (B1172632) that can be oxidized to nitrite (B80452) and detected colorimetrically.

  • Arnow's Test: This test is used to detect the presence of catecholate-type siderophores and would be expected to be negative for the citrate-hydroxamate this compound.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: The UV-visible absorption spectrum of purified this compound is recorded in a suitable solvent (e.g., methanol (B129727) or water) before and after the addition of FeCl₃. The shift in the absorption maximum upon iron binding is a characteristic feature of siderophores.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to elucidate the chemical structure of this compound. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete structural assignment.

  • Fluorescence Spectroscopy: The fluorescence emission and excitation spectra of this compound are recorded to determine its intrinsic fluorescence properties. Changes in fluorescence upon iron chelation can provide insights into the binding mechanism.

Stability Studies
  • pH Stability: Aliquots of a this compound solution are incubated in buffers of varying pH (e.g., pH 2 to 12) for a defined period. The stability is assessed by measuring the remaining concentration of this compound using HPLC or by monitoring changes in its UV-Vis spectrum.

  • Temperature Stability: Solutions of this compound are incubated at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for various time intervals. The degradation of the molecule is monitored using HPLC.

Workflow for Isolation and Characterization of this compound

NannochelinB_Workflow cluster_culture 1. Production cluster_extraction 2. Isolation cluster_purification 3. Purification cluster_characterization 4. Characterization cluster_output 5. Data Analysis culture Culture of Nannocystis exedens in iron-deficient medium harvest Harvest Supernatant culture->harvest extraction Resin Extraction (e.g., XAD-4) harvest->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc cas_assay CAS Assay hplc->cas_assay csaky_assay Csaky Assay hplc->csaky_assay ms Mass Spectrometry (MS) hplc->ms nmr NMR Spectroscopy hplc->nmr uv_vis UV-Vis Spectroscopy hplc->uv_vis stability Stability Studies (pH, Temp) hplc->stability data Physico-chemical Properties of this compound cas_assay->data csaky_assay->data ms->data nmr->data uv_vis->data stability->data

Workflow for the isolation and characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways that may be modulated by this compound or its iron complex. As a siderophore, its primary biological activity is to sequester iron from the environment and transport it into the microbial cell. The interaction of the ferri-Nannochelin B complex with specific outer membrane receptors on Nannocystis exedens would initiate the iron uptake process. Further research is required to elucidate any role of this compound in intracellular signaling or its potential effects on host-pathogen interactions. The weak growth-inhibitory activity against some bacteria and fungi suggests a potential for antimicrobial applications, which warrants further investigation.[1]

Conclusion

This compound presents a promising frontier in siderophore research. While its detailed physico-chemical properties are yet to be fully unveiled, the methodologies outlined in this guide provide a clear roadmap for its comprehensive characterization. The elucidation of its molecular structure, stability, and spectroscopic signature will be instrumental in understanding its biological function and exploring its potential applications in medicine and biotechnology. The scientific community eagerly awaits further research that will shed light on the enigmatic nature of this novel citrate-hydroxamate siderophore.

References

The Enigmatic Potential of Nannochelins A, B, and C: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nannochelins A, B, and C, novel citrate-hydroxamate siderophores isolated from the myxobacterium Nannocystis exedens, represent a class of iron-chelating compounds with preliminary evidence of biological activity. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of their bioactivity, outlines detailed experimental protocols for their further investigation, and presents a framework for future research into their potential as antimicrobial and antifungal agents. While quantitative data on their specific efficacy is scarce in publicly available literature, this document serves as a foundational resource for researchers aiming to unlock the therapeutic promise of these unique natural products.

Introduction: The Role of Siderophores in Microbial Warfare

Microorganisms, in their constant battle for survival, have evolved sophisticated strategies to acquire essential nutrients. Iron, a critical cofactor for numerous cellular processes, is often a limiting factor in various environments. To overcome this, many bacteria and fungi produce high-affinity iron-chelating molecules known as siderophores. These molecules scavenge ferric iron (Fe³⁺) from the environment and transport it back into the microbial cell.

Nannochelins A, B, and C, produced by the myxobacterium Nannocystis exedens, belong to the hydroxamate class of siderophores.[1] Their fundamental biological role is to secure iron for their producing organism. However, this very function also endows them with the potential to influence the growth of other microorganisms. By sequestering iron, they can create an iron-deficient environment, thereby inhibiting the growth of competing bacteria and fungi that have less efficient iron uptake systems. This document explores the reported biological activity of Nannochelins A, B, and C and provides a roadmap for their systematic evaluation.

Biological Activity of Nannochelins A, B, and C: A Qualitative Overview

Initial studies on Nannochelins A, B, and C have indicated that they possess weak growth-inhibitory activity against a selection of bacteria and fungi.[1] This observation is consistent with the mode of action of many siderophores, which is often bacteriostatic or fungistatic rather than bactericidal or fungicidal. The "weak" activity may be attributable to several factors, including the specific microbial strains tested, the iron concentration in the growth media, and the intrinsic iron-chelating efficiency of the Nannochelins.

Quantitative Data on Biological Activity

As of the latest literature review, specific quantitative data for Nannochelins A, B, and C remains to be published. The table below is presented as a standardized format for reporting such data in future studies.

CompoundTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)Assay MethodCulture Conditions
Nannochelin A Staphylococcus aureusData not availableData not availableBroth MicrodilutionCation-adjusted Mueller-Hinton Broth
Escherichia coliData not availableData not availableBroth MicrodilutionCation-adjusted Mueller-Hinton Broth
Candida albicansData not availableData not availableBroth MicrodilutionRPMI-1640 Medium
Aspergillus fumigatusData not availableData not availableBroth MicrodilutionRPMI-1640 Medium
Nannochelin B Staphylococcus aureusData not availableData not availableBroth MicrodilutionCation-adjusted Mueller-Hinton Broth
Escherichia coliData not availableData not availableBroth MicrodilutionCation-adjusted Mueller-Hinton Broth
Candida albicansData not availableData not availableBroth MicrodilutionRPMI-1640 Medium
Aspergillus fumigatusData not availableData not availableBroth MicrodilutionRPMI-1640 Medium
Nannochelin C Staphylococcus aureusData not availableData not availableBroth MicrodilutionCation-adjusted Mueller-Hinton Broth
Escherichia coliData not availableData not availableBroth MicrodilutionCation-adjusted Mueller-Hinton Broth
Candida albicansData not availableData not availableBroth MicrodilutionRPMI-1640 Medium
Aspergillus fumigatusData not availableData not availableBroth MicrodilutionRPMI-1640 Medium

Caption: Template for summarizing the antimicrobial and antifungal activity of Nannochelins A, B, and C.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments to characterize the biological activity of Nannochelins.

Siderophore Production and Quantification: The Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to remove iron from the iron-dye complex, resulting in a color change.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • FeCl₃·6H₂O

  • Culture supernatants of Nannocystis exedens

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Mix the CAS and HDTMA solutions slowly while stirring.

    • In a separate flask, dissolve 30.24 g of PIPES in 800 mL of deionized water and adjust the pH to 6.8 with 10 M NaOH.

    • Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

    • Slowly add 10 mL of the FeCl₃ solution to the PIPES buffer.

    • Finally, slowly add the CAS/HDTMA solution to the PIPES/FeCl₃ solution and bring the final volume to 1 L with deionized water. Autoclave and store in the dark.

  • Quantification:

    • Add 100 µL of culture supernatant to a well of a 96-well plate.

    • Add 100 µL of the CAS assay solution to the same well.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

    • The amount of siderophore is inversely proportional to the absorbance. A standard curve can be generated using a known siderophore like deferoxamine (B1203445) mesylate.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the Nannochelins against various bacteria.

Materials:

  • Nannochelins A, B, and C (purified)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Protocol:

  • Preparation of Nannochelin Solutions: Prepare stock solutions of each Nannochelin in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in CAMHB in the wells of a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the Nannochelin that completely inhibits visible growth of the bacterium.

  • Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antifungal Susceptibility Testing

A similar broth microdilution method is used for fungi, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

Materials:

  • Nannochelins A, B, and C (purified)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates

  • Fungal inoculum standardized spectrophotometrically.

  • Incubator

Protocol:

  • Preparation of Nannochelin Solutions: Prepare serial twofold dilutions of the Nannochelins in RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (Candida) or 48-72 hours (Aspergillus).

  • MIC Determination: The MIC is determined as the lowest concentration of the Nannochelin that causes a significant reduction (typically ≥50% for fungistatic compounds) in turbidity compared to the growth control.

Visualizing Experimental Workflows and Potential Mechanisms

To provide a clear understanding of the experimental processes and potential modes of action, the following diagrams are provided.

Experimental_Workflow cluster_production Production & Isolation cluster_activity Biological Activity Assessment Nannocystis_exedens_Culture Nannocystis exedens Culture Centrifugation Centrifugation Nannocystis_exedens_Culture->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Chromatography Chromatographic Purification Supernatant_Collection->Chromatography Nannochelins_ABC Purified Nannochelins A, B, and C Chromatography->Nannochelins_ABC CAS_Assay CAS Assay for Siderophore Activity Nannochelins_ABC->CAS_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC/MBC) Nannochelins_ABC->Antimicrobial_Assay Antifungal_Assay Antifungal Susceptibility Testing (MIC/MFC) Nannochelins_ABC->Antifungal_Assay Data_Analysis Data Analysis & Interpretation CAS_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Antifungal_Assay->Data_Analysis

Caption: Experimental workflow for the production and biological evaluation of Nannochelins.

Siderophore_Mechanism Nannochelin Nannochelin Nannochelin_Fe Nannochelin-Fe³⁺ Complex Nannochelin->Nannochelin_Fe Chelates Fe3 Fe³⁺ (Iron) Fe3->Nannochelin_Fe Iron_Depletion Extracellular Iron Depletion Nannochelin_Fe->Iron_Depletion Leads to Target_Cell Target Microbial Cell (Bacteria/Fungi) Growth_Inhibition Inhibition of Growth & Proliferation Target_Cell->Growth_Inhibition Results in Iron_Depletion->Target_Cell Affects

Caption: Postulated mechanism of action for Nannochelins via iron sequestration.

Signaling Pathways: An Uncharted Territory

Currently, there is no information available in the scientific literature regarding specific signaling pathways that are modulated by Nannochelins A, B, or C. Their primary mode of action is believed to be the sequestration of extracellular iron, which indirectly affects a multitude of iron-dependent cellular pathways in target organisms, including DNA synthesis, respiration, and metabolism. Future research, such as transcriptomics (RNA-seq) and proteomics of Nannochelin-treated microbes, could elucidate the downstream cellular responses and identify specific signaling cascades that are impacted by iron starvation induced by these siderophores.

Conclusion and Future Directions

Nannochelins A, B, and C are intriguing natural products with demonstrated, albeit qualitatively described, antimicrobial and antifungal properties. Their role as siderophores positions them as interesting candidates for further investigation in an era of growing antimicrobial resistance. The lack of detailed quantitative data and mechanistic studies represents a significant knowledge gap but also a compelling opportunity for researchers in natural product chemistry, microbiology, and drug discovery.

Future research should prioritize:

  • Quantitative Bioactivity Profiling: A systematic determination of the MIC and MBC/MFC values for Nannochelins A, B, and C against a diverse panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Beyond iron chelation, investigating whether Nannochelins have other cellular targets or effects.

  • In Vivo Efficacy: Evaluating the therapeutic potential of these compounds in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Nannochelins to optimize their biological activity and pharmacokinetic properties.

The methodologies and frameworks provided in this technical guide offer a solid foundation for embarking on these exciting avenues of research, which could ultimately determine the true therapeutic potential of these myxobacterial metabolites.

References

Elucidating the Structure of Nannochelin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed experimental data, including specific NMR and mass spectrometry values for Nannochelin B, are primarily contained within the original 1992 publication by Kunze et al. in the Journal of Antibiotics.[1] This publication is not available in the public domain, and its specific quantitative data could not be retrieved for this guide. Therefore, the following sections provide a comprehensive overview of the methodologies and expected data based on the known chemical class of this compound and the structure of the closely related Nannochelin A. The tables and detailed protocols are representative of the techniques typically employed for the structure elucidation of such natural products.

Nannochelins A, B, and C are a group of novel citrate-hydroxamate siderophores isolated from the myxobacterium Nannocystis exedens.[1] These compounds are of interest due to their iron-chelating properties, a characteristic feature of siderophores that plays a crucial role in microbial iron acquisition. This guide outlines the typical workflow and analytical techniques involved in the structure elucidation of this compound, a process that is fundamental to understanding its chemical properties and potential biological activities.

Isolation and Purification

The initial step in the structure elucidation of a natural product like this compound involves its isolation from the producing organism. A large-scale fermentation of Nannocystis exedens would be conducted, followed by extraction of the culture broth and biomass. The resulting crude extract would then be subjected to a series of chromatographic separations to isolate the individual nannochelins.

Typical Experimental Protocol for Isolation:

  • Fermentation: Nannocystis exedens is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The broth is then extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the secondary metabolites.

  • Chromatography: The crude extract is fractionated using various chromatographic techniques. This is a multi-step process that may include:

    • Adsorption Chromatography: Using stationary phases like silica (B1680970) gel or Amberlite XAD resins.

    • Size-Exclusion Chromatography: Employing resins like Sephadex LH-20 to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reversed-phase HPLC (RP-HPLC) with a C18 column to yield pure this compound.

Structural Analysis by Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Expected Mass Spectrometry Data for this compound:

ParameterExpected ValueDescription
Molecular Formula C38H48N4O13 (for Nannochelin A)The exact molecular formula for this compound would be determined from the high-resolution mass spectrum. Nannochelin A has a reported molecular formula of C38H48N4O13.
Monoisotopic Mass 768.3171 g/mol (for Nannochelin A)The precise mass of the most abundant isotopic species.
Key Fragmentation Patterns N/A (Data not available)Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, providing clues about the connectivity of the different structural motifs within the molecule.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to piece together the carbon skeleton and the arrangement of protons.

Expected NMR Data for this compound (based on a citrate-hydroxamate siderophore structure):

¹H NMR Data (Hypothetical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Hypothetical)
1.2 - 1.8m-Aliphatic chain protons
2.5 - 2.9m-Methylene protons adjacent to carbonyls or heteroatoms
3.2 - 3.6m-Methylene protons adjacent to nitrogen
4.0 - 4.5m-Methine protons
6.5 - 8.0m-Amide protons
~10.0br s-Hydroxamic acid proton

¹³C NMR Data (Hypothetical)

Chemical Shift (δ) ppmAssignment (Hypothetical)
20 - 40Aliphatic carbons
50 - 60Carbons adjacent to nitrogen
70 - 80Carbons of the citrate (B86180) backbone
165 - 175Amide/Ester carbonyl carbons

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A few milligrams of pure this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:

    • ¹H NMR: To identify the types and number of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Visualizing the Structure Elucidation Workflow and Proposed Structure

The following diagrams illustrate the general workflow for the structure elucidation of a natural product like this compound and the proposed core structure based on its known chemical class and the structure of Nannochelin A.

G cluster_0 Isolation and Purification Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Structural Fragments Structural Fragments NMR Spectroscopy->Structural Fragments Structure Elucidation Structure Elucidation Molecular Formula->Structure Elucidation Structural Fragments->Structure Elucidation Final Structure of this compound Final Structure of this compound Structure Elucidation->Final Structure of this compound

General workflow for the structure elucidation of this compound.

Proposed core structure of a Nannochelin based on its classification.

Conclusion

References

Nannochelin B: A Technical Overview of its Natural Source and Production

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, production, and biological properties of Nannochelin B, a siderophore with potential applications in microbiology and pharmacology. Due to the limited availability of detailed public data, this document synthesizes the foundational knowledge from seminal publications and related research.

Executive Summary

This compound is a citrate-hydroxamate siderophore naturally produced by the myxobacterium Nannocystis exedens. First identified in 1992, it is part of a family of iron-chelating compounds known as nannochelins. These molecules play a crucial role in iron acquisition for the producing organism. While detailed protocols for its large-scale production and extensive biological activity data are not widely published, this guide consolidates the available information on its discovery, isolation, and preliminary characterization.

Natural Source and Production

This compound is a secondary metabolite produced by the myxobacterium Nannocystis exedens, specifically strain Na e485.[1] Myxobacteria are known producers of a diverse array of bioactive small molecules.[2] The production of nannochelins, like other siderophores, is typically induced under iron-limiting conditions to facilitate iron uptake for the bacterium.

Fermentation Protocol

While a detailed, step-by-step fermentation protocol for maximizing this compound yield is not available in the public domain, a general procedure can be inferred from the initial discovery and related myxobacterial fermentation techniques.

Experimental Workflow: General Fermentation for Nannochelin Production

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain_Selection Select Nannocystis exedens (e.g., strain Na e485) Inoculum_Preparation Prepare seed culture in iron-deficient medium Strain_Selection->Inoculum_Preparation Production_Culture Inoculate production-scale fermenter containing iron-deficient medium Inoculum_Preparation->Production_Culture Incubation Incubate under controlled conditions (temperature, pH, aeration) Production_Culture->Incubation Harvest Harvest culture broth containing secreted Nannochelins Incubation->Harvest

Caption: A generalized workflow for the production of Nannochelins from Nannocystis exedens.

Isolation and Purification

The nannochelins, including this compound, are isolated from the culture broth of Nannocystis exedens.[1] The process involves separating the biomass from the supernatant, followed by chromatographic techniques to purify the individual nannochelin compounds.

Extraction and Chromatography Protocol

A specific, detailed protocol for the isolation and purification of this compound is not publicly available. However, a general approach for isolating siderophores from bacterial cultures is outlined below.

Experimental Workflow: General Siderophore Isolation

Isolation_Workflow Culture_Broth Culture Broth from Fermentation Centrifugation Centrifugation/Filtration to remove biomass Culture_Broth->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Adsorption Adsorption Chromatography (e.g., Amberlite XAD resin) Supernatant->Adsorption Elution Elution with organic solvent (e.g., methanol, acetone) Adsorption->Elution Crude_Extract Crude Nannochelin Extract Elution->Crude_Extract Fractionation Further Chromatographic Purification (e.g., HPLC) Crude_Extract->Fractionation Isolated_Nannochelins Isolated Nannochelins (A, B, C) Fractionation->Isolated_Nannochelins

Caption: A generalized workflow for the isolation and purification of Nannochelins.

Physicochemical and Biological Properties

Physicochemical Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical ClassCitrate-hydroxamate siderophore[1]
Producing OrganismNannocystis exedens (strain Na e485)[1]
Molecular FormulaNot publicly available-
Molecular WeightNot publicly available-
Spectroscopic DataNot publicly available-
Biological Activity

This compound has been reported to exhibit weak growth-inhibitory activity against some bacteria and fungi.[1] However, specific Minimum Inhibitory Concentration (MIC) or IC50 values are not provided in the initial publication. Siderophores, in general, can exhibit antimicrobial properties by sequestering iron, making it unavailable for pathogenic microbes.

Table 2: Biological Activity of this compound

Activity TypeTarget OrganismsQuantitative DataReference
Growth InhibitionSome bacteria and fungiWeak activity reported[1]

Biosynthesis and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biosynthetic gene cluster responsible for this compound production or any signaling pathways in which it is directly involved. The biosynthesis of other myxobacterial siderophores, such as the myxochelins, has been studied and may provide a model for future research into nannochelin biosynthesis.

Conclusion and Future Directions

This compound, a siderophore from Nannocystis exedens, represents a potentially interesting molecule for further investigation. The lack of detailed, publicly available data on its production, purification, and biological activity highlights a significant gap in the literature. Future research should focus on:

  • Developing optimized fermentation and purification protocols for this compound.

  • Conducting comprehensive spectroscopic analysis to fully elucidate its structure.

  • Screening this compound against a broad panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency.

  • Investigating its potential as a drug delivery vehicle by conjugating it to antibiotics.

  • Identifying and characterizing the biosynthetic gene cluster responsible for its production to enable synthetic biology approaches for yield improvement and analog generation.

The information presented in this guide serves as a foundational resource for researchers interested in exploring the potential of this compound and other myxobacterial natural products.

References

Preliminary Investigation of Nannochelin B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nannochelin B is a secondary metabolite identified from the myxobacterium Nannocystis exedens. It belongs to a class of compounds known as siderophores, which are small, high-affinity iron-chelating molecules secreted by microorganisms. The primary function of siderophores is to sequester iron from the environment and transport it into the cell. This technical guide provides a preliminary overview of the known bioactivity of this compound, based on available scientific literature. It is important to note that detailed studies on the specific bioactivity of this compound are limited, and much of the understanding of its potential biological effects is inferred from its classification as a siderophore.

Core Bioactivity of this compound

Iron Chelation

Nannochelins A, B, and C, including this compound, have been identified as novel citrate-hydroxamate siderophores.[1] The fundamental bioactivity of this compound is its ability to bind to ferric iron (Fe³⁺) with high affinity. This iron-chelating property is central to its biological role and potential applications. The proposed mechanism involves the formation of a stable complex with iron, thereby making it bioavailable to the producing microorganism.

Antimicrobial and Antifungal Activity

Initial studies have reported that Nannochelins exhibit weak growth-inhibitory activity against certain bacteria and fungi.[1] This antimicrobial effect is likely a consequence of iron sequestration. By reducing the availability of this essential nutrient, this compound can inhibit the growth of competing microorganisms in its environment. However, specific quantitative data on the minimum inhibitory concentrations (MICs) for this compound against various microbial strains are not extensively detailed in the primary literature.

Quantitative Data

Bioactivity Assay Test Organism/Cell Line Metric (e.g., MIC, IC₅₀) Result Reference
Antibacterial ActivitySpecific bacterial strainsMIC (µg/mL)Data not available
Antifungal ActivitySpecific fungal strainsMIC (µg/mL)Data not available
CytotoxicitySpecific cancer cell linesIC₅₀ (µM)Data not available
Iron ChelationChemical Assay (e.g., CAS)-Data not available

Experimental Protocols

Detailed experimental protocols for the bioactivity testing of this compound are not explicitly described in the available literature. The following are generalized, representative protocols for assessing the bioactivity of a siderophore like this compound.

Siderophore Production and Isolation (General Workflow)

G cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Bioactivity Screening Culture N. exedens Culture N. exedens Centrifugation Centrifugation Culture N. exedens->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Adsorber Resin Column Adsorber Resin Column Supernatant Collection->Adsorber Resin Column Elution Elution Adsorber Resin Column->Elution HPLC HPLC Elution->HPLC Fraction Collection Fraction Collection HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Bioassays Bioassays Purity Analysis->Bioassays

Caption: General workflow for siderophore production and isolation.

Protocol:

  • Culture: Nannocystis exedens is cultured in an appropriate iron-deficient liquid medium to induce siderophore production.

  • Extraction: The culture broth is centrifuged to remove bacterial cells. The resulting supernatant, containing the secreted siderophores, is passed through an adsorber resin column (e.g., XAD-16) to capture the compounds.

  • Elution and Purification: The bound compounds are eluted from the resin using an organic solvent (e.g., methanol). The crude extract is then subjected to high-performance liquid chromatography (HPLC) for the purification of this compound.

  • Structural Elucidation: The purified compound's structure is confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR).

Antimicrobial Susceptibility Testing (Broth Microdilution)

G Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination This compound Stock This compound Stock This compound Stock->Serial Dilution Microbial Culture Microbial Culture Microbial Culture->Inoculation

Caption: Workflow for antimicrobial susceptibility testing.

Protocol:

  • Preparation: A stock solution of purified this compound is prepared in a suitable solvent.

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing a growth medium with limited iron.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the growth of the microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Signaling and Mechanistic Pathways

A specific signaling pathway for this compound has not been elucidated. However, as a siderophore, its primary mechanism of action is related to iron transport.

Proposed Iron Uptake Mechanism

The diagram below illustrates the generally accepted mechanism of iron uptake mediated by siderophores in Gram-negative bacteria, which is the likely pathway involving this compound in its native producer, Nannocystis exedens (a delta-proteobacterium).

G cluster_0 Extracellular Space cluster_1 Bacterial Cell This compound This compound This compound-Fe3+ This compound-Fe3+ This compound->this compound-Fe3+ Chelation Fe3+ Fe3+ Fe3+->this compound-Fe3+ Outer Membrane Receptor Outer Membrane Receptor This compound-Fe3+->Outer Membrane Receptor Binding Periplasm Periplasm Outer Membrane Receptor->Periplasm Transport Inner Membrane Transporter Inner Membrane Transporter Periplasm->Inner Membrane Transporter Binding Protein Mediated Cytoplasm Cytoplasm Inner Membrane Transporter->Cytoplasm Transport Fe2+ Fe2+ Cytoplasm->Fe2+ Iron Release (Reduction) Metabolic Use Metabolic Use Fe2+->Metabolic Use

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nannochelin B from Nannocystis exedens Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nannochelin B is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Due to their strong and selective metal-binding properties, siderophores and their derivatives are of significant interest in drug development, particularly for applications in antimicrobial therapy (as "Trojan horse" agents), iron overload disorders, and as diagnostic imaging agents. This compound, as part of the nannochelin family of siderophores, represents a valuable natural product for further investigation and potential therapeutic development.

This document provides a detailed protocol for the cultivation of Nannocystis exedens and the subsequent isolation and purification of this compound from the culture broth.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for the design of purification strategies and for the characterization of the isolated compound.

PropertyValueReference
Molecular Formula C₃₇H₄₆N₄O₁₃[2]
Molecular Weight 754.79 g/mol [2]
Type Citrate-hydroxamate siderophore[1]
Producing Organism Nannocystis exedens strain Na e485[1]
Appearance Not reported in available literature.
Solubility Not reported in available literature.
UV-Vis Absorption Not reported in available literature.
Optical Rotation Not reported in available literature.
Melting Point Not reported in available literature.

Experimental Protocols

Cultivation of Nannocystis exedens for this compound Production

This protocol outlines the steps for culturing Nannocystis exedens to promote the production of this compound. Iron-limiting conditions are crucial for inducing siderophore biosynthesis.

Materials and Reagents:

  • Nannocystis exedens strain (e.g., Na e485)

  • Casitone

  • Yeast Extract

  • CaCl₂

  • Vitamin B12

  • HEPES buffer

  • Agar (for solid media)

  • Trace element solution (optional, iron-depleted)

  • Sterile distilled water

  • Shaker incubator

  • Autoclave

  • Centrifuge

Media Preparation (per liter):

A suitable medium for the cultivation of Nannocystis exedens can be a casitone-based or yeast extract-based medium. To induce siderophore production, the iron content of the medium should be kept to a minimum.

  • Casitone Medium (Modified):

    • Casitone: 3.0 g

    • CaCl₂: 0.5 g

    • MgSO₄·7H₂O: 2.0 g

    • Vitamin B12: 0.5 mg

    • HEPES (1 M solution): 100 ml

    • Adjust pH to 7.2 with KOH.

    • For solid media, add 15 g of agar.

  • Yeast Extract Medium (Modified):

    • Yeast Extract: 1.0 g

    • CaCl₂: 1.0 g

    • Vitamin B12: 0.5 mg

    • HEPES (1 M solution): 100 ml

    • Adjust pH to 7.2 with KOH.

    • For solid media, add 15 g of agar.

Cultivation Procedure:

  • Prepare the chosen culture medium and sterilize by autoclaving.

  • Inoculate a starter culture of Nannocystis exedens into a flask containing the liquid medium.

  • Incubate the culture at 30-36°C with shaking (e.g., 150 rpm) to ensure adequate aeration.

  • For large-scale production, use the starter culture to inoculate a larger volume of the production medium.

  • Monitor the culture for growth. Siderophore production is typically highest during the stationary phase.

Isolation and Purification of this compound

The following protocol describes a general procedure for the isolation and purification of citrate-hydroxamate siderophores from myxobacterial culture broth. This can be adapted and optimized for this compound.

Materials and Reagents:

  • Culture broth from Nannocystis exedens

  • Adsorbent resin (e.g., Amberlite XAD-4 or similar)

  • Acetone (B3395972)

  • Methanol

  • Anion-exchange chromatography resin (e.g., AG1-X2 or similar)

  • Ammonium (B1175870) acetate (B1210297) solutions (for elution)

  • Reverse-phase HPLC column (e.g., C18)

  • Acetonitrile

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • HPLC system

Purification Workflow:

Caption: Workflow for the isolation and purification of this compound.

Step-by-Step Protocol:

  • Harvesting the Culture Broth: After cultivation, separate the bacterial cells from the culture broth by centrifugation or filtration to obtain the cell-free supernatant.

  • Extraction using Adsorbent Resin: a. Add adsorbent resin (e.g., Amberlite XAD-4) to the cell-free supernatant and stir for several hours to allow the nannochelins to adsorb to the resin. b. Collect the resin by filtration and wash with distilled water to remove salts and other hydrophilic impurities. c. Elute the adsorbed compounds from the resin using acetone. d. Evaporate the acetone from the eluate using a rotary evaporator to obtain a crude extract.

  • Anion-Exchange Chromatography: a. Dissolve the crude extract in a suitable buffer and load it onto an anion-exchange column (e.g., AG1-X2). b. Wash the column with a low concentration buffer (e.g., 2.5% ammonium acetate) to remove unbound or weakly bound impurities. c. Elute the bound siderophores using a stepwise or linear gradient of a higher concentration salt solution (e.g., 6% ammonium acetate). d. Collect fractions and monitor for the presence of nannochelins using a suitable assay (e.g., Chrome Azurol S (CAS) assay or HPLC).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Pool the fractions containing nannochelins and concentrate them. b. Further purify the nannochelin-containing fractions by RP-HPLC on a C18 column. c. Use a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA or formic acid (e.g., 0.1%), as the mobile phase. d. Monitor the elution profile at a suitable wavelength (if known) or collect fractions and analyze them for the presence of this compound. e. Combine the fractions containing pure this compound.

  • Final Product Preparation: a. Remove the HPLC solvents by rotary evaporation. b. Desalt the purified this compound if necessary. c. Obtain the final product as a solid by freeze-drying (lyophilization).

Quantitative Data

Currently, there is a lack of published quantitative data on the yield of this compound at various stages of the isolation process. Researchers should maintain detailed records of the mass of the product obtained after each key purification step to determine the efficiency of the protocol.

Signaling Pathways and Logical Relationships

The production of siderophores like this compound is tightly regulated by the availability of iron. The following diagram illustrates the general logic of this regulation.

Siderophore Regulation High_Iron High Intracellular Iron Low_Iron Low Intracellular Iron Repressor_Inactive Repressor Protein Inactive Low_Iron->Repressor_Inactive leads to Repressor_Active Repressor Protein Active Nannochelin_Genes Nannochelin Biosynthesis Genes Repressor_Active->Nannochelin_Genes binds to Repressor_Inactive->Nannochelin_Genes does not bind to Transcription_Blocked Transcription Blocked Nannochelin_Genes->Transcription_Blocked leads to Transcription_Active Transcription Active Nannochelin_Genes->Transcription_Active leads to Nannochelin_Production This compound Production Transcription_Active->Nannochelin_Production

Caption: Simplified logic of iron-dependent regulation of this compound production.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the isolation of this compound from Nannocystis exedens. The provided methodologies for cultivation and purification are based on established principles for siderophore isolation and can be adapted and optimized for specific laboratory conditions. The successful isolation of this compound will enable further research into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Nannochelin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nannochelins A, B, and C are novel citrate-hydroxamate siderophores isolated from the myxobacterium Nannocystis exedens.[1][2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺) from the environment. The primary antimicrobial mechanism of Nannochelin B is attributed to its ability to sequester this essential nutrient, thereby depriving pathogenic microbes of the iron required for their growth and proliferation.[3] Preliminary studies have indicated that nannochelins exhibit weak growth-inhibitory activity against some bacteria and fungi.[1][2]

These application notes provide detailed methodologies for assessing the antimicrobial properties of this compound using standard, validated laboratory techniques. Special consideration is given to the unique requirements for testing siderophores, such as the use of iron-depleted media.

General Considerations for Testing Siderophores

  • Iron-Depleted Media: The antimicrobial activity of iron-chelating agents like this compound is highly dependent on the iron concentration in the growth medium.[4] Standard laboratory media, such as Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA), contain variable amounts of iron that can mask the inhibitory effects of the siderophore. Therefore, it is crucial to use iron-depleted media for susceptibility testing.[3][4] The recommended medium for broth microdilution is Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).[4][5]

  • Test Microorganisms: A representative panel of microorganisms should be used to determine the spectrum of activity. This should include:

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis.

    • Fungi: Candida albicans, Aspergillus niger.

  • Controls: To ensure the validity of the results, the following controls must be included in each assay:

    • Positive Control: A known antibiotic with established activity against the test organisms (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi).

    • Negative Control: The solvent used to dissolve this compound (e.g., sterile deionized water, DMSO) to ensure it has no intrinsic antimicrobial activity.

    • Growth Control: Microorganisms cultured in media without any test compound to confirm their viability.

    • Sterility Control: Media without microorganisms to check for contamination.

Diagram: Mechanism of this compound Antimicrobial Action

G cluster_environment Extracellular Environment cluster_pathogen Pathogenic Microorganism Fe3 Fe³⁺ (Iron) Complex This compound-Fe³⁺ Complex Fe3->Complex Uptake Iron Uptake System Fe3->Uptake Required for growth NannochelinB This compound NannochelinB->Complex Chelation NoGrowth Growth Inhibition Complex->NoGrowth Iron Sequestration (Iron Unavailable) Growth Growth & Proliferation Uptake->Growth

Caption: this compound chelates environmental iron, preventing its uptake by pathogens and leading to growth inhibition.

Experimental Protocols

Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[4][6]

Materials and Reagents:

  • This compound (stock solution of known concentration)

  • Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)[5]

  • Sterile 96-well microtiter plates[3]

  • Test microorganism cultures (grown overnight)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive and negative control compounds

  • Microplate reader (optional, for quantitative growth measurement)

Protocol:

  • Prepare Inoculum: Select isolated colonies from an overnight culture plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Prepare Microtiter Plate: Dispense 50 µL of ID-CAMHB into each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a concentration gradient across the plate.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Set up wells for growth control (inoculum in ID-CAMHB without this compound) and sterility control (ID-CAMHB only).[3]

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria. Fungi may require longer incubation at a different temperature (e.g., 28-30°C for 48 hours).

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[3]

Diagram: Broth Microdilution Workflow

G A Prepare 0.5 McFarland Inoculum Suspension B Dilute Inoculum in ID-CAMHB A->B E Add Diluted Inoculum to all Test Wells B->E C Dispense ID-CAMHB into 96-well Plate D Perform 2-fold Serial Dilution of this compound C->D D->E F Incubate Plate (18-24h at 37°C) E->F G Visually Inspect for Growth & Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Method 2: Agar Disk Diffusion (Kirby-Bauer Method)

This is a widely used qualitative or semi-quantitative method to assess antimicrobial susceptibility.[7][8] It relies on the diffusion of the antimicrobial agent from an impregnated disk into the agar, resulting in a zone of growth inhibition.[9][10]

Materials and Reagents:

  • This compound solution

  • Mueller-Hinton Agar (MHA) plates (ideally iron-depleted)

  • Sterile filter paper disks (6 mm diameter)

  • Test microorganism cultures standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs[10]

  • Sterile forceps

Protocol:

  • Prepare Inoculum Lawn: Dip a sterile cotton swab into the standardized microbial suspension. Remove excess liquid by pressing the swab against the inside of the tube.[10] Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[9][10]

  • Impregnate Disks: Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks. Allow the solvent to evaporate completely.

  • Place Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[7] Gently press each disk to ensure complete contact with the agar.[10] Space the disks far enough apart to prevent overlapping inhibition zones.[10]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[3]

Method 3: Agar Well Diffusion

This method is similar to disk diffusion but is useful for testing solutions that may not be suitable for impregnating paper disks, such as aqueous extracts.[6]

Protocol:

  • Prepare Inoculum Lawn: Prepare the lawn of the test microorganism on an MHA plate as described for the disk diffusion method.[6]

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[6][11]

  • Add Test Substance: Carefully pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well.[6]

  • Incubation and Measurement: Incubate the plates and measure the diameter of the inhibition zones as described above.

Diagram: Agar Diffusion Workflow (Disk/Well)

G cluster_methods Method Choice A Prepare 0.5 McFarland Inoculum Suspension B Inoculate MHA Plate with Sterile Swab to Create a Lawn A->B C1 Disk Diffusion: Impregnate & Place Sterile Disks B->C1 C2 Well Diffusion: Punch Wells & Add Solution B->C2 D Incubate Plate (18-24h at 37°C) C1->D C2->D E Measure Diameter of Inhibition Zone (mm) D->E

Caption: Workflow for antimicrobial susceptibility testing using agar disk or well diffusion methods.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Test Microorganism Strain ID MIC (µg/mL) Positive Control MIC (µg/mL)
Escherichia coli ATCC 25922 Ciprofloxacin
Staphylococcus aureus ATCC 29213 Ciprofloxacin
Pseudomonas aeruginosa ATCC 27853 Ciprofloxacin
Candida albicans ATCC 90028 Amphotericin B

| (Other strains) | | | | |

Table 2: Zones of Inhibition for this compound (Agar Diffusion Method)

Test Microorganism Strain ID This compound Conc. (µ g/disk ) Zone of Inhibition (mm) Positive Control Zone of Inhibition (mm)
Escherichia coli ATCC 25922 Ciprofloxacin (5 µg)
Staphylococcus aureus ATCC 25922 Ciprofloxacin (5 µg)
Pseudomonas aeruginosa ATCC 27853 Ciprofloxacin (5 µg)
Candida albicans ATCC 90028 Amphotericin B (20 µg)

| (Other strains) | | | | | |

References

Application Note & Protocol: High-Throughput Assay for Nannochelin B Iron Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nannochelin B is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. The ability of this compound to bind iron makes it a subject of interest for various applications, including potential therapeutic roles in iron overload disorders, as an antimicrobial agent by limiting iron availability to pathogens, and in bioremediation.

This application note provides a detailed protocol for a high-throughput colorimetric assay to determine the iron chelation activity of this compound. The described method is an adaptation of the universal Chrome Azurol S (CAS) assay, which is a reliable and widely used method for detecting and quantifying siderophores.[2][3]

Principle of the Assay

The Chrome Azurol S (CAS) assay is a colorimetric method used to detect and quantify siderophores. The assay is based on the competition for iron between the siderophore and a strong iron-chelating dye, Chrome Azurol S. In the assay solution, CAS forms a stable, blue-colored ternary complex with Fe³⁺ and a cationic detergent, hexadecyltrimethylammonium bromide (HDTMA). When a siderophore with a higher affinity for iron, such as this compound, is introduced, it sequesters the iron from the CAS-Fe³⁺ complex. This causes the release of the free CAS dye, resulting in a color change from blue to orange/yellow. The decrease in absorbance at 630 nm is proportional to the amount of iron chelated by the siderophore.

Materials and Reagents

  • This compound (purified)

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃)

  • PIPES buffer (piperazine-N,N′-bis(2-ethanesulfonic acid))

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • 96-well microplates

  • Microplate reader

  • Acid-washed glassware

Experimental Workflow

The following diagram illustrates the overall workflow for the this compound iron chelation assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cas Prepare CAS Assay Solution add_reagents Add CAS solution, standards, and samples to 96-well plate prep_cas->add_reagents prep_nb Prepare this compound Standards prep_nb->add_reagents prep_samples Prepare Test Samples prep_samples->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_abs Read Absorbance at 630 nm incubate->read_abs calc_chelation Calculate Percent Iron Chelation read_abs->calc_chelation gen_curve Generate Standard Curve calc_chelation->gen_curve quantify Quantify this compound Activity gen_curve->quantify

Caption: Experimental workflow for the this compound iron chelation assay.

Protocols

Preparation of CAS Assay Solution
  • CAS Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • FeCl₃ Solution: Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • CAS Dye Solution: Slowly add the CAS solution to the HDTMA solution while stirring. Then, slowly add the FeCl₃ solution to the CAS/HDTMA mixture. Autoclave the resulting dark blue solution and store it in a dark bottle.

  • PIPES Buffer: Prepare a 500 mM PIPES buffer solution and adjust the pH to 6.8 with concentrated NaOH.

  • Final CAS Assay Solution: Mix 150 mL of the PIPES buffer with 30 mL of the CAS dye solution and bring the final volume to 300 mL with deionized water.

This compound Standard Curve Preparation
  • Prepare a 1 mg/mL stock solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Assay Protocol
  • Add 100 µL of the CAS assay solution to each well of a 96-well microplate.

  • Add 100 µL of the this compound standards, test samples, or a blank (solvent) to the respective wells.

  • Incubate the plate at room temperature for 1 to 4 hours in the dark.

  • Measure the absorbance at 630 nm using a microplate reader.

Calculation of Percent Iron Chelation

The percentage of iron chelation can be calculated using the following formula:

% Iron Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the blank (CAS solution + solvent).

  • Abs_sample is the absorbance of the sample (CAS solution + this compound or test compound).

Hypothetical Data Presentation

The following table presents hypothetical data for the iron chelation activity of this compound at various concentrations. This data can be used to generate a standard curve for quantifying the siderophore activity in unknown samples.

This compound Concentration (µg/mL)Absorbance at 630 nm (Mean ± SD)Percent Iron Chelation (%)
0 (Control)0.850 ± 0.0150
10.785 ± 0.0217.6
50.650 ± 0.01823.5
100.510 ± 0.02540.0
250.320 ± 0.01262.4
500.180 ± 0.01078.8
1000.095 ± 0.00888.8

Siderophore-Mediated Iron Uptake Pathway

The diagram below illustrates a generalized signaling pathway for siderophore-mediated iron uptake in Gram-negative bacteria, which is applicable to myxobacteria like Nannocystis exedens.

G cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm NannochelinB This compound NannoFe This compound-Fe³⁺ Complex NannochelinB->NannoFe Chelation Fe3 Fe³⁺ Fe3->NannoFe OMR Outer Membrane Receptor (TonB-dependent) NannoFe->OMR Binding PBP Periplasmic Binding Protein OMR->PBP Transport ABC ABC Transporter PBP->ABC Transport Fe2 Fe²⁺ ABC->Fe2 Iron Release (Reduction) Metabolism Cellular Metabolism Fe2->Metabolism

Caption: Generalized siderophore-mediated iron uptake pathway.

Troubleshooting and Considerations

  • Iron Contamination: All glassware must be acid-washed to remove any trace iron, which can interfere with the assay.

  • Reagent Stability: The CAS assay solution is light-sensitive and should be stored in the dark. Prepare fresh for optimal performance.

  • Interfering Substances: Compounds in crude extracts or culture supernatants may interfere with the assay. It is recommended to use purified this compound for accurate quantification.

  • Incubation Time: The optimal incubation time may vary depending on the specific experimental conditions and should be determined empirically.

Conclusion

The adapted Chrome Azurol S assay provides a robust and high-throughput method for quantifying the iron chelation activity of this compound. This protocol can be a valuable tool for researchers in microbiology, natural product chemistry, and drug development who are investigating the properties and potential applications of this novel siderophore.

References

Application Notes and Protocols: Nannochelin B in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nannochelin B is a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens.[1] As a siderophore, its primary function is to chelate ferric iron (Fe³⁺) from the environment and transport it into microbial cells. This iron-scavenging ability gives this compound potential applications in microbiology research, particularly in studying iron acquisition mechanisms and as a potential antimicrobial agent, either alone or in combination with other drugs. These application notes provide an overview of the potential uses of this compound and detailed protocols for its investigation.

Applications in Microbiology Research

  • Antimicrobial Activity: this compound has been reported to exhibit weak growth-inhibitory activity against some bacteria and fungi.[1] Its mechanism is likely based on inducing iron starvation in susceptible microorganisms, thereby hindering essential metabolic processes that require iron as a cofactor.

  • Biofilm Inhibition: Iron is crucial for biofilm formation in many bacterial species. By sequestering iron, this compound can be investigated for its ability to inhibit biofilm formation or disrupt existing biofilms, potentially enhancing the efficacy of conventional antibiotics.[2][3][4]

  • "Trojan Horse" Drug Delivery: Siderophores can be conjugated to antimicrobial agents. Bacteria that recognize and uptake the siderophore will inadvertently transport the attached drug into the cell. This compound could potentially be used as a scaffold for such a "Trojan Horse" strategy to deliver drugs into resistant bacteria.

  • Studying Iron Homeostasis: As a specific iron chelator, this compound can be used as a tool to induce iron-limited conditions in microbial cultures, allowing for the study of bacterial responses to iron starvation, including the expression of virulence factors and the regulation of metabolic pathways.[5][6][7]

Data Presentation

Note: Specific quantitative data for this compound is not extensively available in public literature. The following tables are provided as a template for data presentation. Representative data from studies on other siderophores or hypothetical values are used for illustrative purposes.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismStrainMIC (µg/mL)
Escherichia coliATCC 25922>128
Staphylococcus aureusATCC 2921364 - 128
Pseudomonas aeruginosaPAO1>128
Candida albicansSC531464
Aspergillus fumigatusAf293>128

Table 2: Biofilm Inhibition by this compound (Hypothetical Data)

MicroorganismStrainBiofilm Inhibition (MBIC₅₀ in µg/mL)
Staphylococcus epidermidisATCC 3598432
Pseudomonas aeruginosaPA1464

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods for antimicrobial susceptibility testing.

Materials:

  • This compound

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 1280 µg/mL.

  • Prepare Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to obtain concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the prepared inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Biofilm Inhibition Assay

This protocol uses a crystal violet staining method to quantify biofilm formation.

Materials:

  • This compound

  • Test microorganism

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or Glacial Acetic Acid (30%)

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test microorganism. Dilute the culture in the biofilm-promoting medium to a final concentration of 1 x 10⁶ CFU/mL.

  • Plate Setup: Add the diluted bacterial suspension to the wells of a 96-well plate. Add different concentrations of this compound to the wells. Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with sterile PBS.

  • Destaining: Add 200 µL of 95% ethanol or 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the positive control.

Protocol 3: Siderophore Activity Assay (Chrome Azurol S - CAS Assay)

This protocol is a universal method for detecting siderophores.

Materials:

  • This compound sample

  • CAS agar (B569324) plates (prepared as described by Schwyn and Neilands, 1987)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer or sterile water.

  • Plate Application: Create a small well in the center of a CAS agar plate. Pipette a known amount of the this compound solution into the well.

  • Incubation: Incubate the plate at room temperature or 37°C for several hours to overnight.

  • Observation: A color change of the blue agar to orange or yellow around the well indicates siderophore activity, as the this compound chelates the iron from the CAS-iron complex. The diameter of the halo can be measured for semi-quantitative analysis.

Visualizations

experimental_workflow_mic prep_stock Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate with Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read MIC (Visual Inspection) incubation->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

signaling_pathway_iron_starvation nannochelin_b This compound iron_chelation Iron Chelation nannochelin_b->iron_chelation ext_iron Extracellular Fe³⁺ ext_iron->iron_chelation iron_starvation Iron Starvation iron_chelation->iron_starvation fur_repression Derepression of Fur Regulon iron_starvation->fur_repression metabolic_stress Metabolic Stress iron_starvation->metabolic_stress biofilm_inhibition Inhibition of Biofilm Formation iron_starvation->biofilm_inhibition siderophore_uptake Upregulation of Siderophore Uptake Systems fur_repression->siderophore_uptake virulence_factors Altered Expression of Virulence Factors fur_repression->virulence_factors growth_inhibition Inhibition of Bacterial Growth metabolic_stress->growth_inhibition

Caption: General Signaling Pathway of Iron Starvation Induced by a Siderophore.

References

Nannochelin B: A Versatile Tool for Interrogating Siderophore-Mediated Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nannochelins are a family of citrate-hydroxamate siderophores isolated from the myxobacterium Nannocystis exedens[1]. Like other siderophores, these low-molecular-weight compounds are synthesized and secreted by microorganisms in iron-limited environments to chelate ferric iron (Fe³⁺) with high affinity and transport it back into the cell[2][3]. Nannochelin B, a member of this family, presents a valuable tool for researchers studying the multifaceted roles of siderophores in microbial physiology, pathogenesis, and inter-species competition. The weak growth-inhibitory activity of nannochelins against some bacteria and fungi suggests their potential as leads for the development of novel antimicrobial agents that target iron acquisition pathways[1].

These application notes provide an overview of the potential applications of this compound and detailed, adaptable protocols for its use in studying siderophore-mediated processes.

Applications of this compound

This compound can be employed in a variety of research contexts to elucidate the mechanisms of iron uptake and its importance in microbial biology:

  • Studying Siderophore Uptake and Transport: this compound can be used as a probe to identify and characterize bacterial and fungal receptors and transport systems that recognize citrate-hydroxamate siderophores.

  • Investigating Microbial Competition: By observing how this compound affects the growth of different microbial species, researchers can gain insights into the competitive dynamics of microbial communities where siderophore production is a key factor for survival.

  • Screening for Novel Antimicrobials: The iron-chelating properties of this compound can be exploited to screen for compounds that inhibit siderophore biosynthesis or transport, representing a promising strategy for the development of new antibiotics and antifungals.

  • "Trojan Horse" Drug Delivery: Siderophores can be conjugated to antimicrobial agents to facilitate their entry into microbial cells through specific siderophore uptake pathways. This compound can be investigated as a potential shuttle for such targeted drug delivery.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the iron-binding affinity (Kd) and microbial growth inhibition (MIC or IC50 values) of this compound. The original literature describes its activity in qualitative terms as "weak growth-inhibitory activity against some bacteria and fungi"[1]. Researchers are encouraged to perform the experiments outlined in the protocols below to determine these values for their specific microbial strains of interest.

Table 1: Hypothetical Quantitative Data for this compound

ParameterValueMethod
Iron (Fe³⁺) Binding Affinity (Kd)Data not availableIsothermal Titration Calorimetry
Antibacterial Activity
Escherichia coli (ATCC 25922) MICData not availableBroth Microdilution
Pseudomonas aeruginosa (ATCC 27853) MICData not availableBroth Microdilution
Staphylococcus aureus (ATCC 29213) MICData not availableBroth Microdilution
Antifungal Activity
Candida albicans (ATCC 90028) MICData not availableBroth Microdilution (CLSI M27)
Aspergillus fumigatus (ATCC 204305) MICData not availableBroth Microdilution (CLSI M38)

Experimental Protocols

The following are detailed protocols that can be adapted for the use of this compound in various experimental settings.

Protocol 1: Determination of Iron-Binding Affinity using Chrome Azurol S (CAS) Assay

This protocol provides a semi-quantitative method to assess the iron-chelating activity of this compound. The CAS assay is a colorimetric method where a siderophore removes iron from the CAS-iron complex, resulting in a color change from blue to orange[4][5][6][7].

Materials:

  • This compound

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Mix the CAS and HDTMA solutions.

    • Slowly add 10 mL of an iron(III) solution (1 mM FeCl₃·6H₂O in 10 mM HCl) to the CAS/HDTMA mixture while stirring. The resulting solution should be dark blue.

    • Prepare a PIPES buffer (0.5 M, pH 6.8) and autoclave.

    • The final CAS assay solution is prepared by mixing the blue dye solution with the PIPES buffer in a 1:9 ratio.

  • Assay:

    • Add 100 µL of the CAS assay solution to each well of a 96-well microplate.

    • Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) in a suitable solvent (e.g., water or DMSO) to the wells. Include a solvent-only control.

    • Incubate the plate at room temperature for a set period (e.g., 1 hour), protected from light.

    • Measure the absorbance at 630 nm.

  • Data Analysis:

    • The decrease in absorbance at 630 nm is proportional to the amount of iron chelated by this compound.

    • Calculate the percentage of siderophore activity using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + solvent) and As is the absorbance of the sample (CAS solution + this compound).

Diagram 1: Chrome Azurol S (CAS) Assay Workflow

CAS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_CAS Prepare CAS Assay Solution Mix Mix CAS Solution and This compound in 96-well plate Prep_CAS->Mix Prep_Nannochelin Prepare this compound Serial Dilutions Prep_Nannochelin->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Abs Measure Absorbance at 630 nm Incubate->Measure_Abs Calculate Calculate Siderophore Activity Measure_Abs->Calculate

Caption: Workflow for the CAS assay to determine iron chelation.

Protocol 2: Bacterial Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain. This is a standard method to quantify the antimicrobial activity of a compound.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Iron-depleted and iron-replete media (optional, for mechanism studies)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in CAMHB directly in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Grow the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Diagram 2: Bacterial Growth Inhibition Assay Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Nannochelin Prepare this compound Serial Dilutions in Broth Inoculate Inoculate Wells with Bacteria Prep_Nannochelin->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Visual or OD600) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Fungal Growth Inhibition Assay

This protocol is adapted for determining the antifungal activity of this compound against fungal species.

Materials:

  • This compound

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum standardized to a specific concentration

  • 96-well microplates

  • Spectrophotometer (plate reader) or visual inspection

Procedure:

  • Preparation of this compound dilutions:

    • Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation:

    • For yeasts (C. albicans), prepare a cell suspension and adjust to a concentration of 1-5 x 10³ cells/mL.

    • For filamentous fungi (A. fumigatus), prepare a conidial suspension and adjust to a concentration of 0.4-5 x 10⁴ conidia/mL.

  • Inoculation and Incubation:

    • Add the fungal inoculum to the wells containing this compound dilutions.

    • Include positive and negative controls.

    • Incubate at 35°C for 24-48 hours (depending on the fungal species).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control. For filamentous fungi, this is often a reduction in hyphal growth rather than complete inhibition.

Diagram 3: Siderophore-Mediated Iron Uptake Pathway

Siderophore_Uptake cluster_extracellular Extracellular cluster_membrane Outer Membrane (Gram-negative) cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm NannochelinB This compound NannochelinB_Fe This compound-Fe³⁺ Complex NannochelinB->NannochelinB_Fe Chelation Fe3 Fe³⁺ Fe3->NannochelinB_Fe Receptor Siderophore Receptor NannochelinB_Fe->Receptor Binding PBP Periplasmic Binding Protein (PBP) Receptor->PBP Transport ABC_transporter ABC Transporter PBP->ABC_transporter Delivery Release Iron Release (Reduction/Hydrolysis) ABC_transporter->Release Transport Fe2 Fe²⁺ Release->Fe2 Utilization

Caption: Generalized pathway of siderophore-mediated iron uptake in Gram-negative bacteria.

Conclusion

This compound, as a citrate-hydroxamate siderophore, holds significant potential as a research tool to dissect the intricate mechanisms of iron acquisition in microorganisms. While specific quantitative data for this compound is not yet widely available, the adaptable protocols provided here offer a solid foundation for researchers to characterize its activity and utilize it in their studies of siderophore-mediated processes, microbial competition, and for the discovery of novel antimicrobial strategies. Further research to quantify the biological and biochemical properties of this compound will undoubtedly enhance its utility and contribute to a deeper understanding of the critical role of iron in the microbial world.

References

Application Notes and Protocols for the Quantification of Nannochelin B in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nannochelin B is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens.[1][2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. The ability of bacteria to acquire iron is crucial for their survival and virulence, making the study of siderophores like this compound a significant area of research in microbiology, infectious disease, and drug development. Accurate and robust quantification of this compound in various biological matrices is essential for understanding its biosynthesis, regulation, and role in microbial physiology and pathogenesis.

These application notes provide a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]

Biological Role of this compound: Iron Scavenging

This compound, as a siderophore, plays a critical role in the active transport of iron into the bacterial cell. This process is essential for bacterial survival and proliferation, particularly in host environments where free iron is scarce. The general mechanism of iron uptake mediated by siderophores is a key target for the development of novel antimicrobial agents.

Nannochelin_B_Iron_Uptake cluster_extracellular Extracellular Environment cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Nannochelin_B This compound (Apo) Fe_Nannochelin_B Fe(III)-Nannochelin B Complex Nannochelin_B->Fe_Nannochelin_B Chelation Fe3 Fe(III) Fe3->Fe_Nannochelin_B Receptor Outer Membrane Receptor Fe_Nannochelin_B->Receptor Binding Binding_Protein Periplasmic Binding Protein Receptor->Binding_Protein Transport ABC_Transporter ABC Transporter Binding_Protein->ABC_Transporter Transport Fe2 Fe(II) ABC_Transporter->Fe2 Reduction & Release Metabolism Cellular Metabolism & Growth Fe2->Metabolism Nannochelin_B_Quantification_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Culture Supernatant) Internal_Standard 2. Addition of Internal Standard Sample_Collection->Internal_Standard Sample_Preparation 3. Sample Preparation (Protein Precipitation & Centrifugation) Internal_Standard->Sample_Preparation Extraction 4. Supernatant Transfer Sample_Preparation->Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing 6. Data Processing & Quantification LC_MS_Analysis->Data_Processing Results 7. Results Reporting Data_Processing->Results

References

Application Notes and Protocols for Nannochelin B Functionality Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the multifaceted functionalities of Nannochelin B, a citrate-hydroxamate siderophore with potential antimicrobial and anticancer properties. The detailed protocols outlined below will enable researchers to systematically evaluate its bioactivity, elucidate its mechanisms of action, and explore its therapeutic potential.

Introduction to this compound

This compound is a member of the nannochelin family of siderophores, which also includes nannochelins A and C. These novel citrate-hydroxamate siderophores are produced by the myxobacterium Nannocystis exedens.[1] As iron-chelating compounds, their primary biological role is to sequester ferric iron (Fe³⁺) from the environment for microbial uptake.[1] Initial studies have indicated that nannochelins exhibit weak growth-inhibitory activity against certain bacteria and fungi, suggesting a potential role as antimicrobial agents.[1] Furthermore, the iron-chelating properties of siderophores have garnered interest in cancer research, as rapidly proliferating cancer cells have a high iron demand. By sequestering iron, siderophores like this compound may induce iron starvation in cancer cells, leading to reduced proliferation and apoptosis.[2][3][4]

Experimental Protocols

Siderophore Activity: Chrome Azurol S (CAS) Liquid Assay

This protocol quantitatively determines the iron-chelating activity of this compound using the Chrome Azurol S (CAS) assay. The assay is based on the competition for iron between this compound and the CAS-iron complex.

Materials:

  • This compound

  • CAS assay solution

  • Shuttle solution (HDTMA)

  • MES buffer (pH 6.8)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Preparation of CAS Assay Solution: Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • Reaction Setup:

    • In a 96-well microplate, add 100 µL of CAS assay solution to each well.

    • Add 10 µL of various concentrations of this compound (e.g., 1 µM to 1 mM) to the wells.

    • For the reference well, add 10 µL of the solvent used to dissolve this compound.

  • Incubation: Incubate the plate at room temperature for 20 minutes in the dark.

  • Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: Calculate the percentage of siderophore activity using the following formula: % Siderophore Activity = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference well and As is the absorbance of the sample well.

Data Presentation:

This compound Concentration (µM)Absorbance at 630 nm% Siderophore Activity
1
10
100
1000
Control (Solvent)0
Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Protocol:

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and adjust the concentration to approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the respective broth in a 96-well microplate. The concentration range can be from 0.1 to 1024 µg/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing 100 µL of the serially diluted this compound.

  • Controls: Include a positive control (microbes with no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Microbial StrainThis compound MIC (µg/mL)
Escherichia coli
Staphylococcus aureus
Candida albicans
Aspergillus fumigatus
Anticancer Activity: MTT Cytotoxicity Assay

This protocol assesses the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Normal cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

Cell LineThis compound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
HeLa1
10
50
100
MCF-71
10
50
100
HEK2931
10
50
100
Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol determines if the cytotoxicity induced by this compound is due to apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5][6]

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed HeLa cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control
This compound (IC₅₀)

Visualizations

experimental_workflow cluster_siderophore Siderophore Activity cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity s1 This compound + CAS Reagent s2 Incubate 20 min s1->s2 s3 Measure Absorbance (630 nm) s2->s3 a1 Serial Dilution of this compound a2 Inoculate with Microbes a1->a2 a3 Incubate 24-48h a2->a3 a4 Determine MIC a3->a4 c1 Treat Cancer Cells with this compound c2 MTT Assay (48h) c1->c2 c4 Annexin V/PI Staining (24h) c1->c4 c3 Measure Cell Viability (IC50) c2->c3 c5 Flow Cytometry c4->c5 c6 Quantify Apoptosis c5->c6

Caption: Experimental workflow for this compound functionality studies.

bacterial_iron_uptake cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm NB_Fe This compound-Fe³⁺ OMR Outer Membrane Receptor NB_Fe->OMR Binding PBP Periplasmic Binding Protein OMR->PBP Transport TonB TonB Complex TonB->OMR Energy ABC ABC Transporter PBP->ABC Delivery Reductase Reductase ABC->Reductase Transport Fe2 Fe²⁺ Metabolism Cellular Metabolism Fe2->Metabolism Reductase->Fe2 Reduction of Fe³⁺

Caption: Proposed mechanism of this compound-mediated iron uptake in bacteria.

anticancer_signaling_pathway NB This compound NB_Fe This compound-Fe³⁺ Complex NB->NB_Fe Iron Extracellular Fe³⁺ Iron->NB_Fe Cell Cancer Cell Iron_Depletion Intracellular Iron Depletion Cell->Iron_Depletion Iron Sequestration ROS Increased ROS Iron_Depletion->ROS p53 p53 Activation Iron_Depletion->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis in cancer cells.

References

Nannochelin B: A Tool for Elucidating Myxobacterial Iron Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nannochelin B, a hydroxamate-type siderophore produced by the myxobacterium Nannocystis exedens, serves as a valuable molecular tool for investigating the intricate mechanisms of iron acquisition and its subsequent impact on the metabolic landscape of myxobacteria.[1] These gliding bacteria are renowned for their complex social behaviors and as prolific producers of novel secondary metabolites, many of which are synthesized through iron-dependent pathways. Understanding how myxobacteria regulate their metabolism in response to iron availability is crucial for harnessing their full biosynthetic potential. This document provides detailed application notes and adaptable protocols for utilizing this compound to probe iron uptake and its downstream metabolic consequences in myxobacteria.

Data Presentation

While specific quantitative data on the metabolic effects of this compound are not extensively published, its fundamental physicochemical properties are known. The anticipated metabolic adjustments in myxobacteria upon iron limitation, which can be investigated using this compound, are summarized based on studies of related bacteria.

Table 1: Physicochemical Properties of Nannochelins

PropertyDescriptionReference
Producing OrganismNannocystis exedens strain Na e485[1]
Siderophore ClassCitrate-hydroxamate[1]
FunctionIron-chelating agent (siderophore)[1]
Known VariantsNannochelin A, this compound, Nannochelin C[1]
Biological ActivityWeak growth-inhibitory activity against some bacteria and fungi[1]

Table 2: Expected Metabolic and Cellular Responses of Myxobacteria to Iron Limitation

Cellular ProcessExpected Response under Iron LimitationRationale
Siderophore Biosynthesis Upregulation of genes and proteins involved in the biosynthesis of siderophores (e.g., Nannochelins, Myxochelins).[2][3]To scavenge scarce iron from the environment.
Iron Transport Upregulation of TonB-dependent transporters and other iron uptake systems.[2]To internalize ferric-siderophore complexes.
Central Carbon Metabolism Alterations in the TCA cycle and glycolysis to conserve iron-containing enzymes.Many key metabolic enzymes are iron-dependent.
Secondary Metabolism Changes in the production of secondary metabolites, as many biosynthetic pathways require iron-containing enzymes.[4]To adapt to a stressed state and potentially outcompete other microbes.
Motility Potential reduction in swarming or gliding motility.[4]To conserve energy and resources under nutrient stress.
Predation Upregulation of siderophore production during predatory interactions to sequester iron from prey.[2]Iron competition is a key factor in myxobacterial predation.

Experimental Protocols

The following protocols are adapted from standard methods for siderophore analysis and can be applied to this compound.

Protocol 1: Detection of this compound Production using the Chrome Azurol S (CAS) Assay

Principle: The CAS assay is a universal colorimetric test for siderophores. Siderophores will chelate iron from the blue CAS-iron complex, resulting in a color change to orange/yellow.

Materials:

  • CAS agar (B569324) plates

  • Nannocystis exedens culture

  • Sterile toothpicks or inoculation loops

  • Incubator

Procedure:

  • Prepare CAS agar plates as described by Schwyn and Neilands (1987).

  • Streak or spot-inoculate Nannocystis exedens onto the CAS agar plates.

  • Incubate the plates at the optimal growth temperature for the strain (e.g., 30°C) for several days.

  • Observe the plates for the formation of an orange or yellow halo around the bacterial growth, indicating siderophore production.

  • The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Protocol 2: Identification of this compound as a Hydroxamate Siderophore using the Csaky Test

Principle: This chemical test is specific for hydroxamic acids. The sample is hydrolyzed to produce hydroxylamine, which is then oxidized to nitrite (B80452). The nitrite is detected by a colorimetric reaction.

Materials:

  • Culture supernatant from Nannocystis exedens grown under iron-limited conditions

  • Sulfuric acid (H₂SO₄)

  • Sodium acetate

  • Iodine solution

  • Sodium arsenite

  • Sulfanilic acid

  • α-naphthylamine

  • Spectrophotometer

Procedure:

  • Centrifuge the Nannocystis exedens culture and collect the supernatant.

  • To 1 ml of the supernatant, add 1 ml of 6N H₂SO₄ and heat in a boiling water bath for 30 minutes to hydrolyze the hydroxamate.

  • Cool the sample and neutralize with an excess of sodium acetate.

  • Add 1 ml of iodine solution and mix well.

  • After 5 minutes, decolorize the excess iodine by adding 1 ml of sodium arsenite.

  • Add 1 ml of sulfanilic acid, followed by 1 ml of α-naphthylamine.

  • A red-pink color will develop in the presence of hydroxylamine, indicating a positive result for hydroxamate siderophores.

  • The absorbance can be measured at 526 nm for quantification against a standard curve of hydroxylamine.

Protocol 3: this compound Bioassay for Growth Promotion

Principle: This assay determines the ability of this compound to promote the growth of a siderophore-deficient indicator strain under iron-limited conditions.

Materials:

  • Siderophore-deficient indicator bacterial strain (e.g., Arthrobacter flavescens JG-9)

  • Iron-deficient agar medium

  • Sterile paper discs

  • This compound extract (from N. exedens culture supernatant)

  • Incubator

Procedure:

  • Prepare an overlay of the indicator strain on the iron-deficient agar medium.

  • Aseptically place sterile paper discs on the surface of the agar.

  • Apply a known amount of the this compound extract to each disc.

  • Incubate the plates at the optimal growth temperature for the indicator strain.

  • Observe for a zone of growth around the paper discs. The diameter of the growth zone is proportional to the amount of bioavailable siderophore.

Visualizations

experimental_workflow cluster_production This compound Production & Extraction cluster_characterization Characterization cluster_application Application in Metabolism Studies culture Culture Nannocystis exedens in iron-limited medium supernatant Collect culture supernatant culture->supernatant extract Extract this compound supernatant->extract cas CAS Assay (Siderophore detection) extract->cas Test for production csaky Csaky Test (Hydroxamate identification) extract->csaky Identify chemical class bioassay Growth Promotion Bioassay extract->bioassay Assess activity treat Treat Myxobacterial Cultures with this compound extract->treat Use as a probe harvest Harvest Cells at Different Time Points treat->harvest omics Metabolomics / Proteomics / Transcriptomics Analysis harvest->omics data Data Analysis & Interpretation omics->data

Caption: Experimental workflow for the production, characterization, and application of this compound.

iron_uptake_pathway cluster_extracellular Extracellular Environment cluster_cell Myxobacterial Cell Fe3 Fe(III) Receptor TonB-dependent Receptor Fe3->Receptor Complexation with This compound NannochelinB This compound NannochelinB->Receptor Membrane Outer Membrane Fe2 Fe(II) Receptor->Fe2 Uptake & Iron Release Metabolism Metabolic Pathways (e.g., secondary metabolism, TCA cycle) Fe2->Metabolism Cofactor GeneReg Gene Regulation (e.g., siderophore biosynthesis) Fe2->GeneReg Repression

Caption: Proposed role of this compound in myxobacterial iron uptake and metabolic regulation.

References

Application Notes and Protocols for Assessing the Antifungal Properties of Nannochelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nannochelin B is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient, from the environment. The ability of this compound to sequester iron suggests its potential as an antifungal agent, as iron is crucial for fungal growth, metabolism, and virulence.[1][2][3] Iron-limiting strategies are being explored as novel antifungal therapeutic approaches. This document provides detailed protocols for assessing the in vitro antifungal properties of this compound, including determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), and elucidating its potential mechanism of action related to iron starvation.

Principle of Antifungal Action

The proposed antifungal mechanism of this compound is based on its ability to chelate ferric iron (Fe³⁺) in the extracellular environment with high affinity. This sequestration of iron can lead to a state of iron starvation in fungi. Fungi have evolved sophisticated iron uptake systems, including the use of their own siderophores and reductive iron assimilation pathways.[1][2][4] By competing for available iron, this compound can disrupt essential iron-dependent cellular processes in fungi, such as mitochondrial respiration and DNA synthesis, ultimately leading to the inhibition of growth or cell death.[2][5] The expression of fungal iron uptake machinery is typically upregulated under iron-deficient conditions, a response that can be exploited when testing the efficacy of iron-chelating antifungals.[1]

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound
Fungal SpeciesStrain IDThis compound MIC (µg/mL)This compound MFC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansATCC 208821
Aspergillus fumigatusATCC 204305
Aspergillus nigerATCC 16404
Fusarium solaniATCC 36031
Trichophyton rubrumATCC 28188

This table should be populated with experimental data.

Table 2: Quality Control Ranges for Antifungal Susceptibility Testing
QC StrainAntifungal AgentAcceptable MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Amphotericin B0.25 - 1.0
Candida krusei ATCC 6258Amphotericin B0.5 - 2.0
Aspergillus flavus ATCC 204304Amphotericin B0.5 - 2.0

Quality control ranges should be based on established CLSI or EUCAST guidelines.

Experimental Protocols

Fungal Strains and Culture Conditions

A panel of clinically relevant and representative fungal species should be used to determine the antifungal spectrum of this compound. This panel should include yeasts and filamentous fungi as suggested in Table 1. Quality control (QC) strains with established MIC ranges for standard antifungal agents (Table 2) must be included in each experiment to ensure the validity of the results.

  • Yeast cultures (Candida spp., Cryptococcus neoformans) should be grown on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.

  • Filamentous fungi (Aspergillus spp., Fusarium spp., Trichophyton spp.) should be cultured on Potato Dextrose Agar (PDA) at 28-35°C for 5-7 days, or until adequate sporulation is observed.

Preparation of this compound and Control Antifungals
  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO). The final concentration of the solvent in the assay should be non-inhibitory to fungal growth (typically ≤1% for DMSO).

  • Prepare stock solutions of control antifungal agents, such as Amphotericin B, in their recommended solvents.

  • Perform serial two-fold dilutions of this compound and control antifungals in the appropriate test medium to achieve the desired concentration range for the MIC assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A2 guidelines for yeasts and filamentous fungi, respectively, with modifications for testing an iron chelator.[3][6][7]

a. Preparation of Iron-Depleted Medium:

The antifungal activity of siderophores is dependent on iron availability. Therefore, an iron-depleted growth medium is essential. RPMI-1640 medium, a standard for antifungal susceptibility testing, has low intrinsic iron content.[8][9][10] To further reduce iron, the medium can be treated with a chelating resin.

  • Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.

  • To create iron-depleted RPMI (ID-RPMI), treat the prepared RPMI-1640 medium with Chelex 100 resin. Add 5 g of Chelex 100 per 100 mL of medium and stir for 2 hours at room temperature.

  • Filter-sterilize the ID-RPMI medium using a 0.22 µm filter to remove the resin and any microbial contaminants.

b. Inoculum Preparation:

  • Yeasts: Prepare a suspension of yeast cells from a 24-hour culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in ID-RPMI to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Filamentous Fungi: Harvest conidia from a mature culture by flooding the agar surface with sterile saline containing 0.05% Tween 80. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in ID-RPMI.

c. Assay Procedure:

  • In a 96-well microtiter plate, add 100 µL of the appropriate serial dilutions of this compound or control antifungal to each well.

  • Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Include a growth control well (inoculum without any antifungal) and a sterility control well (medium only).

  • Incubate the plates at 35°C. Examine yeast plates after 24 and 48 hours. Examine plates with filamentous fungi after 48-72 hours, or until sufficient growth is observed in the growth control well.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition for azoles, and complete inhibition for polyenes and siderophores) compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)
  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto an SDA or PDA plate.

  • Incubate the plates at the appropriate temperature for 48-72 hours.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate, indicating a ≥99.9% killing of the initial inoculum.

Visualizations

Signaling Pathway of Fungal Iron Homeostasis and a Proposed Mechanism for this compound

Fungal_Iron_Homeostasis cluster_extracellular Extracellular Environment cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Fe3_free Fe³⁺ (Free Iron) NannoB_Fe This compound-Fe³⁺ Fe3_free->NannoB_Fe Fungal_Siderophore_Fe Fungal Siderophore-Fe³⁺ Fe3_free->Fungal_Siderophore_Fe Reductive_System Reductive System (Fre/Ftr) Fe3_free->Reductive_System Reductive Uptake NannochelinB This compound NannochelinB->NannoB_Fe Chelation Siderophore_Transporter Siderophore Transporter (e.g., MirB) NannoB_Fe->Siderophore_Transporter Competitive Inhibition NannoB_Fe->Reductive_System Competitive Inhibition Fungal_Siderophore Fungal Siderophore Fungal_Siderophore->Fungal_Siderophore_Fe Chelation Fungal_Siderophore_Fe->Siderophore_Transporter Uptake Fe2_intracellular Fe²⁺ Siderophore_Transporter->Fe2_intracellular Reductive_System->Fe2_intracellular SreA_active SreA (Active Repressor) Fe2_intracellular->SreA_active High Iron Cellular_Processes Essential Cellular Processes (Mitochondrial Respiration, DNA Synthesis) Fe2_intracellular->Cellular_Processes Cofactor Iron_regulated_genes Iron-Regulated Genes (siderophore biosynthesis, uptake) SreA_active->Iron_regulated_genes Repression SreA_inactive SreA (Inactive) SreA_inactive->Iron_regulated_genes De-repression Iron_regulated_genes->Fungal_Siderophore Synthesis Growth_Inhibition Growth Inhibition Cellular_Processes->Growth_Inhibition Disruption Fungal_Growth Fungal_Growth Cellular_Processes->Fungal_Growth Leads to

Caption: Fungal iron uptake and the inhibitory action of this compound.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Culture Fungal Strains (SDA/PDA) Inoculum_Prep 4. Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep NannoB_Prep 2. Prepare this compound Stock Solution Serial_Dilution 5. Serial Dilution of this compound in 96-well plate NannoB_Prep->Serial_Dilution Media_Prep 3. Prepare Iron-Depleted RPMI-1640 Media_Prep->Inoculum_Prep Media_Prep->Serial_Dilution Inoculation 6. Inoculate Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation 7. Incubate at 35°C (24-72h) Inoculation->Incubation MIC_Reading 8. Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading MFC_Plating 9. Plate Aliquots from Clear Wells MIC_Reading->MFC_Plating MFC_Reading 10. Read MFC (Lowest concentration with no colonies) MFC_Plating->MFC_Reading

References

Troubleshooting & Optimization

Technical Support Center: Purification of Nannochelin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Nannochelin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this novel citrate-hydroxamate siderophore from Nannocystis exedens.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low or No Production of Nannochelins in Nannocystis exedens Culture

  • Question: My Nannocystis exedens culture is growing, but I am detecting very low levels of Nannochelins in the supernatant. What could be the cause?

  • Answer: Low siderophore production is a common challenge. Here are several factors to investigate:

    • Iron Concentration: Nannochelin production is induced under iron-limiting conditions. Ensure that your culture medium has a minimal concentration of free iron. It is advisable to use glassware that has been deferred by washing with dilute hydrochloric acid to remove any trace iron contaminants.

    • Culture Medium Composition: Nannocystis exedens may have specific nutritional requirements for optimal secondary metabolite production. Ensure your medium composition is as described in established protocols. Some strains may require specific carbon or nitrogen sources to efficiently produce siderophores.

    • Aeration and Agitation: Inadequate aeration can limit the growth of Nannocystis exedens and, consequently, Nannochelin production. Ensure proper agitation and oxygen supply in your fermentation setup.

    • Strain Viability: The specific strain of Nannocystis exedens and its passage number can influence its metabolic output. It is recommended to use a fresh culture from a reliable stock.

Issue 2: Difficulty in Extracting Nannochelins from the Culture Supernatant

  • Question: I am having trouble efficiently extracting Nannochelins from the culture supernatant. My yields are consistently low. What can I do?

  • Answer: The extraction step is critical for a good final yield. Consider the following:

    • Adsorbent Resin Choice: The choice of adsorbent resin is crucial. Amberlite XAD resins are commonly used for trapping nonpolar to moderately polar compounds from aqueous solutions. The specific type of XAD resin (e.g., XAD-4, XAD-16) can impact binding and elution efficiency.

    • pH of the Supernatant: The pH of the culture supernatant can affect the charge of this compound and its interaction with the adsorbent resin. Experiment with adjusting the pH of the supernatant before loading it onto the column to optimize binding.

    • Elution Solvent: The choice of elution solvent is critical for recovering the bound Nannochelins. A gradient of increasing organic solvent (e.g., methanol (B129727) or acetonitrile) in water is typically used. Ensure the polarity of your elution solvent is appropriate to desorb this compound from the resin.

Issue 3: Poor Resolution and Co-elution of Nannochelins A, B, and C during HPLC

  • Question: I am struggling to separate Nannochelins A, B, and C using reverse-phase HPLC. They are co-eluting or showing very poor resolution. How can I improve the separation?

  • Answer: Achieving baseline separation of structurally similar compounds can be challenging. Here are some HPLC parameters to optimize:

    • Column Chemistry: A standard C18 column might not provide sufficient selectivity. Consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different retention mechanisms.

    • Mobile Phase Composition: Fine-tuning the mobile phase is critical.

      • Organic Modifier: Experiment with different organic modifiers like acetonitrile (B52724) versus methanol, as they can provide different selectivities.

      • Additives: The addition of a small amount of an ion-pairing agent or adjusting the pH of the aqueous component of the mobile phase can significantly improve the resolution of these acidic molecules.

    • Gradient Slope: A shallower gradient around the elution time of the Nannochelins will increase the separation between the peaks.

    • Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and how does it affect its purification?

A1: Nannochelins are classified as citrate-hydroxamate siderophores.[1][2][3] This means they possess both carboxylate and hydroxamate functional groups, which are responsible for their iron-chelating activity. These functional groups make the molecule polar and acidic, which dictates the choice of purification methods. For instance, their acidic nature allows for manipulation of their charge state by adjusting the pH, which can be exploited in ion-exchange chromatography. Their polarity makes them suitable for reverse-phase chromatography.

Q2: Are there any specific stability concerns for this compound during purification?

Q3: How can I monitor the presence of Nannochelins during the purification process?

A3: A common and effective method for detecting siderophores is the Chrome Azurol S (CAS) assay. This colorimetric assay will show a positive result in the presence of iron-chelating agents like Nannochelins. For tracking the different Nannochelins (A, B, and C) during chromatographic separation, HPLC with UV detection is the most suitable method.

Quantitative Data Summary

The following table provides an illustrative summary of the expected yield and purity of this compound at various stages of a typical purification process. Actual values may vary depending on the specific experimental conditions.

Purification StepTotal Siderophore Content (mg)This compound (mg)Purity of this compound (%)Overall Yield of this compound (%)
Culture Supernatant50015030100
XAD Resin Eluate3501203480
Anion-Exchange Fraction150906060
Preparative RP-HPLC7570>9547

Experimental Protocols

Detailed Methodology for the Purification of this compound

  • Cultivation of Nannocystis exedens

    • Prepare a suitable liquid medium for myxobacterial growth, ensuring it is iron-deficient to induce siderophore production.

    • Inoculate the medium with a fresh culture of Nannocystis exedens.

    • Incubate the culture at 30°C with shaking for 7-10 days.

  • Extraction of Nannochelins

    • Centrifuge the culture broth to separate the biomass.

    • Pass the supernatant through a column packed with Amberlite XAD-16 resin.

    • Wash the column with deionized water to remove salts and polar impurities.

    • Elute the bound siderophores with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).

    • Monitor the fractions for siderophore activity using the CAS assay.

  • Anion-Exchange Chromatography

    • Pool the active fractions from the XAD resin elution and concentrate them under reduced pressure.

    • Equilibrate a DEAE-Sepharose column with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Load the concentrated siderophore extract onto the column.

    • Elute the bound Nannochelins with a linear gradient of sodium chloride in the same buffer.

    • Collect fractions and analyze for the presence of Nannochelins by HPLC.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Pool the fractions containing Nannochelins from the ion-exchange step and desalt them.

    • Concentrate the sample and inject it onto a preparative C18 HPLC column.

    • Elute with a shallow gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm, 254 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

Visualizations

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation Nannocystis exedens Culture (Iron-deficient medium) centrifugation Centrifugation cultivation->centrifugation xad_resin Amberlite XAD-16 Chromatography centrifugation->xad_resin Supernatant ion_exchange Anion-Exchange Chromatography xad_resin->ion_exchange Active Fractions rphplc Preparative RP-HPLC ion_exchange->rphplc Nannochelin-rich Fractions analysis Purity Check (Analytical HPLC) rphplc->analysis Purified this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_yield cluster_production Production Stage cluster_extraction Extraction Stage cluster_chromatography Chromatography Stage start Low this compound Yield check_iron Check Iron Levels in Medium start->check_iron check_culture Verify Culture Conditions start->check_culture check_strain Assess Strain Viability start->check_strain check_resin Optimize Adsorbent Resin check_iron->check_resin check_culture->check_resin check_strain->check_resin check_ph Adjust Supernatant pH check_resin->check_ph check_elution Modify Elution Solvent check_ph->check_elution optimize_hplc Optimize HPLC Separation check_elution->optimize_hplc

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Maximizing Nannochelin B Yield from Nannocystis exedens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Nannochelin B from Nannocystis exedens cultures. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

A1: this compound is a citrate-hydroxamate siderophore, a small iron-chelating compound, produced by the myxobacterium Nannocystis exedens.[1] Siderophores are crucial for microbial survival in iron-limited environments and have potential applications in medicine due to their biological activities.[1] Optimizing the yield of this compound is essential for ensuring a sufficient and cost-effective supply for research and development, including studies on its potential as an antifungal or antibacterial agent.

Q2: What are the key factors influencing the yield of this compound?

A2: The production of secondary metabolites like this compound is influenced by a combination of genetic, physiological, and nutritional factors. Key parameters to consider for yield optimization include:

  • Media Composition: The availability of carbon, nitrogen, and essential minerals directly impacts biomass growth and secondary metabolite production.

  • Iron Concentration: As a siderophore, this compound production is typically induced under iron-limiting conditions.

  • Culture Conditions: pH, temperature, and aeration are critical for optimal enzymatic activity and overall metabolic function.

  • Inoculum Quality: The age and density of the inoculum can significantly affect the kinetics of fermentation.

  • Elicitors: The addition of certain chemical or biological agents can trigger or enhance the production of secondary metabolites.

Q3: What is a suitable culture medium for Nannocystis exedens to produce this compound?

A3: Nannocystis exedens can be cultivated on various media. A common approach is to use a medium that supports good biomass growth initially, followed by conditions that induce secondary metabolism. A yeast extract-based medium supplemented with Ca2+ and Vitamin B12 has been used for the cultivation of Nannocystis exedens. It can also be grown on a Casitone-based medium, although high concentrations may inhibit growth. For inducing siderophore production, it is crucial to maintain a low iron concentration in the medium.

Troubleshooting Guides

Low or No this compound Production

Q4: My Nannocystis exedens culture is growing well, but I am detecting very low levels of this compound. What could be the issue?

A4: This is a common challenge in secondary metabolite production. Here are several potential causes and solutions:

  • Issue: Iron Repression. Siderophore biosynthesis is tightly regulated by iron concentration. High levels of iron in your culture medium will repress the genes responsible for this compound production.

    • Solution: Ensure your glassware is acid-washed to remove any trace iron. Use high-purity reagents for media preparation. Critically, cultivate the bacteria in an iron-depleted medium. You can achieve this by omitting or significantly reducing iron salts in your media formulation.

  • Issue: Suboptimal Culture Conditions. The optimal conditions for biomass growth may not be the same as for this compound production.

    • Solution: Implement a two-stage cultivation strategy. First, grow the culture in a nutrient-rich medium to achieve high cell density. Then, transfer the cells to a production medium with limited iron and potentially different nutrient compositions to trigger this compound synthesis.

  • Issue: Incorrect pH. The pH of the culture medium can drift during fermentation, affecting enzymatic activities involved in the this compound biosynthetic pathway.

    • Solution: Monitor and control the pH of your culture. The optimal pH for siderophore production in many bacteria is around neutral (pH 7.0). Use buffered media or a pH controller in a bioreactor setup.

Inconsistent this compound Yields

Q5: I am observing significant batch-to-batch variability in my this compound yields. How can I improve consistency?

A5: Inconsistent yields are often due to a lack of standardization in your experimental protocol.

  • Issue: Inoculum Variability. The age, size, and metabolic state of the inoculum can have a profound impact on the fermentation outcome.

    • Solution: Standardize your inoculum preparation. Use a seed culture from the same growth phase (e.g., mid-exponential phase) and inoculate your production culture with a consistent cell density.

  • Issue: Inadequate Aeration. Myxobacteria are generally aerobic, and oxygen availability can be a limiting factor, especially in shake flask cultures.

    • Solution: Optimize the aeration of your cultures. In shake flasks, use baffled flasks and maintain an appropriate culture volume-to-flask volume ratio (e.g., 1:5). For bioreactors, optimize the agitation and aeration rates. Monitoring dissolved oxygen levels can provide valuable insights.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound production in the public domain, the following tables present illustrative data based on the general principles of optimizing siderophore production in myxobacteria. These should be used as a guide for designing your own optimization experiments.

Table 1: Effect of Iron Concentration on this compound Production

Iron (Fe³⁺) Concentration (µM)Biomass (OD₆₀₀)This compound Yield (mg/L)
502.8< 1
102.55
12.225
0.12.040

Table 2: Influence of pH on this compound Yield in Iron-Limited Medium

Initial pHFinal pHBiomass (OD₆₀₀)This compound Yield (mg/L)
6.06.41.815
6.56.82.028
7.07.22.142
7.57.61.935
8.08.11.720

Table 3: Impact of Carbon Source on this compound Production

Carbon Source (1% w/v)Biomass (OD₆₀₀)This compound Yield (mg/L)
Glucose2.530
Sucrose2.225
Maltose2.845
Starch1.510

Experimental Protocols

Protocol 1: Cultivation of Nannocystis exedens for this compound Production

This protocol describes a two-stage cultivation method to enhance this compound production.

Materials:

  • Nannocystis exedens strain

  • Growth Medium (e.g., Casitone-based medium)

  • Production Medium (Iron-limited)

  • Sterile baffled shake flasks

  • Incubator shaker

Procedure:

  • Seed Culture Preparation: Inoculate 50 mL of Growth Medium in a 250 mL baffled shake flask with a fresh culture of Nannocystis exedens. Incubate at 30-36°C with shaking at 180 rpm until the culture reaches the mid-exponential growth phase.

  • Inoculation of Production Culture: Inoculate 200 mL of Production Medium in a 1 L baffled shake flask with the seed culture to an initial OD₆₀₀ of 0.1.

  • Cultivation: Incubate the production culture at 30-36°C with shaking at 180 rpm for 5-7 days.

  • Monitoring: Periodically take samples to measure cell growth (OD₆₀₀) and this compound concentration using the CAS assay.

Protocol 2: Quantification of this compound using the Chrome Azurol S (CAS) Liquid Assay

The CAS assay is a colorimetric method for detecting and quantifying siderophores.

Materials:

  • CAS assay solution

  • Culture supernatant

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge the Nannocystis exedens culture to pellet the cells. Collect the supernatant.

  • Assay: In a 96-well microplate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

  • Incubation: Incubate the plate at room temperature for 20 minutes.

  • Measurement: Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (fresh medium + CAS solution) indicates the presence of siderophores.

  • Quantification: The amount of siderophore can be quantified by calculating the percentage of siderophore units: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (control) and As is the absorbance of the sample.

Visualizations

Nannochelin_B_Biosynthesis_Hypothetical_Pathway Hypothetical Biosynthesis Pathway of this compound cluster_precursors Precursor Synthesis cluster_assembly NRPS Assembly cluster_product Final Product Citrate Citrate NRPS_Module1 NRPS Module 1 (Adenylation & Thiolation) Citrate->NRPS_Module1 Hydroxylamine Hydroxylamine Hydroxylamine->NRPS_Module1 Diaminopentane Diaminopentane NRPS_Module2 NRPS Module 2 (Condensation) Diaminopentane->NRPS_Module2 NRPS_Module1->NRPS_Module2 NRPS_Module3 NRPS Module 3 (Hydroxylation & Release) NRPS_Module2->NRPS_Module3 Nannochelin_B This compound NRPS_Module3->Nannochelin_B

Caption: Hypothetical biosynthesis pathway for this compound.

Experimental_Workflow_Nannochelin_B_Optimization Experimental Workflow for this compound Yield Optimization A Strain Revival & Seed Culture (Nannocystis exedens) B Inoculation into Production Media A->B C Fermentation under Varied Conditions (Iron, pH, Carbon Source) B->C D Sampling & Biomass Measurement (OD600) C->D E Siderophore Quantification (CAS Assay) C->E F Data Analysis & Comparison D->F E->F G Optimized Protocol F->G

Caption: Workflow for optimizing this compound production.

Troubleshooting_Logic_Flow Troubleshooting Logic for Low this compound Yield Start Low this compound Yield CheckGrowth Is biomass growth adequate? Start->CheckGrowth CheckIron Is the medium iron-limited? CheckGrowth->CheckIron Yes OptimizeGrowth Optimize growth medium (Carbon/Nitrogen sources) CheckGrowth->OptimizeGrowth No CheckpH Is the pH optimal (around 7.0)? CheckIron->CheckpH Yes ReduceIron Use acid-washed glassware & iron-depleted medium CheckIron->ReduceIron No CheckAeration Is aeration sufficient? CheckpH->CheckAeration Yes AdjustpH Use buffered medium or pH control CheckpH->AdjustpH No ImproveAeration Use baffled flasks, optimize agitation/aeration rates CheckAeration->ImproveAeration No Success Improved Yield CheckAeration->Success Yes OptimizeGrowth->CheckGrowth ReduceIron->CheckIron AdjustpH->CheckpH ImproveAeration->CheckAeration

Caption: Troubleshooting flowchart for low this compound yield.

References

addressing stability issues of Nannochelin B in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of Nannochelin B in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a novel citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of siderophores like this compound in solution is primarily influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the protonation state of the hydroxamate and carboxylate groups, affecting both iron chelation and molecular stability.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[2]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Presence of Metal Ions: While this compound is an iron chelator, the presence of other metal ions could potentially influence its stability and complex formation.

  • Oxidizing Agents: Oxidizing agents can lead to the degradation of the molecule.

Q3: How can I monitor the stability of my this compound solution?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection.[3][4][5] A decrease in the peak area of this compound and the appearance of new peaks over time indicate degradation. The Chrome Azurol S (CAS) assay can also be used to qualitatively or semi-quantitatively assess the iron-chelating activity, which may decrease upon degradation.[6][7][8][9][10]

Q4: What are the likely degradation pathways for a citrate-hydroxamate siderophore like this compound?

While specific degradation pathways for this compound are not extensively documented, hydroxamate siderophores can undergo hydrolysis of the hydroxamate and amide bonds.[3][11] This can lead to the formation of smaller fragments, potentially including the constituent citrate, amino acid, and hydroxamic acid moieties.

Q5: How does iron chelation affect the stability of this compound?

Complexation with ferric iron (Fe³⁺) generally increases the stability of siderophores. The iron center can protect the labile functional groups from degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation with this compound solutions.

Problem Possible Cause Recommended Solution
Loss of iron-chelating activity (e.g., decreased color change in CAS assay) Degradation of this compound due to improper storage (e.g., high temperature, light exposure, wrong pH).1. Prepare fresh this compound solutions for critical experiments. 2. Store stock solutions at -20°C or below in the dark. 3. Ensure the pH of the working solution is within the optimal range for stability (typically near neutral, but requires empirical determination for this compound).
Appearance of unknown peaks in HPLC chromatogram This compound has degraded into smaller fragments.1. Analyze the degradation products using LC-MS to identify their mass-to-charge ratios and potentially elucidate their structures.[3][12][13][14][15][16] 2. Perform forced degradation studies (see Experimental Protocols) to systematically identify potential degradation products under different stress conditions.[17][18]
Precipitation in this compound solution Poor solubility at the given concentration, pH, or temperature. Aggregation of the molecule.1. Try dissolving this compound in a small amount of a suitable organic solvent (e.g., DMSO, methanol) before diluting with the aqueous buffer. 2. Adjust the pH of the solution. 3. Filter the solution through a 0.22 µm filter to remove any precipitate before use.
Inconsistent experimental results Instability of the this compound solution across different experimental batches.1. Prepare a large batch of this compound stock solution and aliquot it for single use to ensure consistency. 2. Always prepare fresh working solutions from the frozen stock immediately before the experiment. 3. Routinely check the purity and concentration of the stock solution using HPLC-UV.

Data Presentation

The following tables are templates for organizing quantitative data from this compound stability studies. As specific data for this compound is limited in the public domain, these tables serve as a guide for data generation and presentation.

Table 1: Effect of pH on this compound Stability at 25°C

pHInitial Concentration (µM)Concentration after 24h (µM)% Degradation
3.0100Data to be generatedData to be generated
5.0100Data to be generatedData to be generated
7.0100Data to be generatedData to be generated
9.0100Data to be generatedData to be generated

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature (°C)Initial Concentration (µM)Concentration after 24h (µM)% Degradation
4100Data to be generatedData to be generated
25100Data to be generatedData to be generated
37100Data to be generatedData to be generated
50100Data to be generatedData to be generated

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.[17][18]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol (B129727), and acetonitrile

  • Formic acid

  • HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for various time points.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for various time points.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for various time points. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.[4][5][19][20] Monitor the decrease in the this compound peak and the formation of degradation products.

Protocol 2: HPLC-UV/MS Method for this compound Stability Assessment

Objective: To quantify this compound and detect its degradation products.

Instrumentation:

  • HPLC system with a UV detector and coupled to a mass spectrometer.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

  • Start with a low percentage of B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over a set time (e.g., 20 minutes) to elute compounds with varying polarities.

Flow Rate: 1.0 mL/min Injection Volume: 10 µL UV Detection Wavelength: Scan for optimal absorbance, likely in the range of 210-400 nm. MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to detect the parent ion of this compound and its potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation stock This compound Stock Solution stress Application of Stress Conditions (pH, Temp, Light, Oxidant) stock->stress hplc HPLC-UV/MS Analysis stress->hplc Inject Samples data Data Acquisition (Chromatograms, Spectra) hplc->data quant Quantification of This compound Degradation data->quant ident Identification of Degradation Products data->ident pathway Elucidation of Degradation Pathway quant->pathway ident->pathway

Caption: Workflow for this compound forced degradation study.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes cluster_analysis Monitoring Methods pH pH Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Loss Loss of Iron-Chelating Activity Degradation->Loss HPLC HPLC-UV/MS Degradation->HPLC Monitored by CAS CAS Assay Loss->CAS Assessed by

Caption: Factors affecting this compound stability and monitoring methods.

References

Nannochelin B Bioassay Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing bioassay conditions for Nannochelin B, a citrate-hydroxamate siderophore with weak growth-inhibitory activity against some bacteria and fungi.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. The primary function of this compound is to bind to ferric iron (Fe³⁺) and transport it into the microbial cell.

Q2: What type of bioassay is suitable for this compound?

A2: Given this compound's function as a siderophore and its reported weak antifungal/antibacterial activity, two main types of bioassays are relevant:

  • Siderophore detection assays: The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores. It provides a qualitative or semi-quantitative measure of siderophore production.[2][3]

  • Growth inhibition assays: To quantify its weak antimicrobial properties, a broth microdilution or agar (B569324) diffusion assay can be used to determine the Minimum Inhibitory Concentration (MIC) against susceptible fungal or bacterial strains.[4][5][6]

Q3: How does the Chrome Azurol S (CAS) assay work?

A3: The CAS assay is a colorimetric assay. The CAS dye forms a stable blue-colored complex with Fe³⁺. When a siderophore like this compound is introduced, it removes the iron from the CAS-Fe³⁺ complex due to its higher affinity for iron. This results in a color change from blue to orange/yellow, indicating the presence of siderophores.

Q4: Can I use the standard CAS agar plate assay for any microorganism?

A4: Not always. The standard CAS agar contains a detergent (like HDTMA) that can be toxic to some fungi and Gram-positive bacteria.[7] Modified versions of the CAS assay, such as the O-CAS (overlay CAS) or a split-plate method, have been developed to circumvent this toxicity.[7][8] These modifications prevent direct contact between the microorganism and the potentially toxic components of the CAS reagent.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No color change in CAS assay 1. Insufficient this compound production. 2. Ineffective CAS reagent. 3. Incorrect experimental conditions (pH, temperature).1. Optimize culture conditions for this compound production (e.g., use iron-deficient media). 2. Prepare fresh CAS solution and verify its response with a known siderophore (e.g., deferoxamine) as a positive control. 3. Ensure the pH of the assay medium is optimal for siderophore-iron interaction.[9]
False positives in CAS assay Some secreted molecules other than siderophores might chelate iron.Use additional, more specific assays to confirm the presence of hydroxamate-type siderophores, such as the Csaky test or the tetrazolium salt assay.[10] The Csaky test is highly specific for hydroxamate-type siderophores.[10]
High variability in growth inhibition assay results 1. Inconsistent inoculum size. 2. Variation in assay parameters (incubation time, temperature). 3. Edge effects in microplates.1. Standardize the inoculum concentration using optical density measurements (e.g., OD600).[11] 2. Strictly control incubation time and temperature. Identify key parameters causing variation and control them tightly.[12] 3. Avoid using the outer wells of the microplate or fill them with sterile media to maintain humidity.
No growth inhibition observed 1. The test organism is not susceptible to this compound. 2. The concentration of this compound is too low. 3. The growth medium is interfering with this compound activity (e.g., high iron content).1. Use a known susceptible strain as a positive control. 2. Perform a dose-response assay with a wider range of concentrations. 3. Use an iron-limited medium for the bioassay to enhance the iron-chelating effect of this compound.
Precipitation of this compound in the assay medium The solubility of this compound may be limited in the chosen buffer or medium.Test the solubility of this compound in different buffers and at different pH values. A small amount of a co-solvent like DMSO may be used, but its final concentration should be kept low to avoid toxicity to the test organism.

Data Presentation: Key Parameters for Bioassay Optimization

Table 1: General Parameters for Siderophore (CAS) Assay Optimization

ParameterTypical Range/ConditionRationale & Reference
pH 6.0 - 7.5Siderophore-iron binding is pH-dependent. Neutral pH is often optimal.[9]
Temperature 25 - 37 °CShould be optimal for the growth of the producing microorganism.
Incubation Time 24 - 72 hoursSufficient time for siderophore production and diffusion.
Iron Concentration Iron-deficient mediaLow iron levels induce siderophore production.
Carbon/Nitrogen Ratio Variable (e.g., 5:1)Can influence secondary metabolite production.[13]

Table 2: General Parameters for Antifungal Growth Inhibition Assay (Broth Microdilution)

ParameterTypical Range/ConditionRationale & Reference
Inoculum Size 1 x 10³ - 5 x 10⁵ CFU/mLA standardized inoculum is crucial for reproducibility.[4]
Incubation Temperature 28 - 37 °COptimal for the growth of the test organism.[14][15]
Incubation Time 24 - 72 hoursSufficient time for microbial growth and observation of inhibition.[4]
Medium RPMI 1640, Tryptic Soy Broth (TSB)Should support robust growth of the test organism without interfering with the test compound.[4][11]
pH ~7.0Buffered media (e.g., with MOPS) is used to maintain a stable pH.[4]
This compound Concentration Range e.g., 0.1 - 256 µg/mLA wide range is needed to determine the Minimum Inhibitory Concentration (MIC).[6]

Experimental Protocols

Protocol 1: Modified Overlay CAS (O-CAS) Assay for Siderophore Detection

This protocol is adapted for microorganisms sensitive to the detergent in standard CAS agar.[7][8]

  • Prepare Growth Medium: Prepare an appropriate iron-deficient solid medium for the this compound-producing strain (Nannocystis exedens). Pour into petri dishes and allow to solidify.

  • Inoculation: Inoculate the plates with the test organism and incubate under optimal conditions to allow for growth and siderophore secretion.

  • Prepare CAS Overlay Agar:

    • Mix 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Mix 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Mix 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add the FeCl₃ solution to the CAS solution, then slowly add the HDTMA solution while stirring. The resulting solution will be blue. Autoclave and cool to 50°C.

    • Mix the blue dye solution with an equal volume of molten, cooled (50°C) 2% water agar.

  • Overlay: Gently pour the CAS overlay agar over the surface of the pre-incubated plates.

  • Observation: After the overlay solidifies, incubate for a few hours. A color change from blue to orange/yellow around the microbial colonies indicates siderophore production.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.[4]

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate growth medium (e.g., RPMI 1640 buffered with MOPS). Final volumes in wells should be 100 µL.

  • Prepare Fungal Inoculum: Grow the fungal test strain in a suitable broth to the mid-log phase. Adjust the concentration to twice the desired final inoculum size (e.g., 2 x 10³ CFU/mL).

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This will halve the concentration of this compound to the desired final concentrations.

  • Controls:

    • Positive Control: Fungal inoculum in medium without this compound.

    • Negative Control: Sterile medium only.

    • Solvent Control: Fungal inoculum in medium with the maximum concentration of the solvent used.

  • Incubation: Incubate the plate at an optimal temperature (e.g., 35°C) for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth. Results can also be read using a microplate reader at 600 nm.

Visualizations

general_siderophore_workflow General Workflow for this compound Bioassay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_nanno Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_nanno->serial_dilution prep_media Prepare Assay Media (e.g., RPMI, CAS Agar) prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum (Standardized Concentration) inoculate Inoculate Media with Test Organism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate under Optimized Conditions inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC or Observe Color Change read_results->determine_mic analyze Analyze and Report Data determine_mic->analyze

Caption: General workflow for conducting a this compound bioassay.

siderophore_mechanism Conceptual Mechanism of this compound Action cluster_extracellular Extracellular Environment (Iron-Limited) cluster_cell Microbial Cell nanno_b This compound (Siderophore) nanno_fe_complex This compound-Fe³⁺ Complex nanno_b->nanno_fe_complex Chelation metabolism Cellular Metabolism (Growth Inhibition) nanno_b->metabolism Deprives competing microbes of iron fe3 Fe³⁺ (Iron) fe3->nanno_fe_complex receptor Outer Membrane Receptor nanno_fe_complex->receptor Binding transport Transport System receptor->transport Internalization fe2 Fe²⁺ (Iron) transport->fe2 Iron Release (Reduction) fe2->metabolism Utilization

Caption: Iron uptake mediated by the siderophore this compound.

References

Technical Support Center: Refining Quantification Methods for Nannochelin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Nannochelin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the quantification of this siderophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens[1]. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from their environment[2][3]. Accurate quantification of this compound is crucial for various research and development applications, including understanding its biological role, optimizing its production, and for preclinical and clinical studies where it may be used as a therapeutic agent.

Q2: What are the common methods for quantifying this compound?

The primary methods for the specific quantification of this compound and other siderophores are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[4][5][6]. For a more general and less specific measurement of total siderophore production, the Chrome Azurol S (CAS) assay can be used[7][8][9].

Q3: What is the principle of the Chrome Azurol S (CAS) assay?

The CAS assay is a colorimetric method that relies on the competition for iron between the siderophore and the CAS dye complex. When a siderophore is present, it removes iron from the blue CAS-iron complex, resulting in a color change to orange or yellow, which can be measured spectrophotometrically[7][9]. While useful for screening, this method is not specific to this compound and can be affected by other chelating agents.

Q4: Why is LC-MS/MS often preferred over HPLC with UV-Vis detection for this compound quantification?

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC with UV-Vis detection[6][10]. This is particularly important when analyzing this compound in complex biological matrices where other compounds might interfere with UV-Vis detection. The mass spectrometer can specifically detect this compound based on its mass-to-charge ratio, reducing the likelihood of inaccurate quantification due to co-eluting impurities[6].

Q5: How can I improve the peak shape in my HPLC analysis of this compound?

Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve it, consider the following:

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound, which is a citrate-hydroxamate siderophore.

  • Column Choice: A C18 column is commonly used for siderophore analysis[11].

  • Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the mobile phase to avoid peak distortion.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the quantification of this compound.

HPLC Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No peak or very small peak - this compound concentration is below the limit of detection (LOD).- Issues with the detector (e.g., lamp off).- Sample degradation.- Concentrate the sample or use a more sensitive method like LC-MS/MS.- Check the detector settings and ensure the lamp is on.- Prepare fresh samples and standards. Store them properly (e.g., at -20°C).
Peak Tailing - Secondary interactions between this compound and the column's stationary phase.- Column contamination.- Inappropriate mobile phase pH.- Use a high-purity silica (B1680970) column or an end-capped column.- Add a small amount of a competing agent to the mobile phase.- Flush the column with a strong solvent to remove contaminants.- Adjust the mobile phase pH.
Split Peaks - Column void or channeling.- Sample solvent incompatible with the mobile phase.- Replace the column.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Drifting Retention Time - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column aging.- Prepare fresh mobile phase and ensure proper mixing if using a gradient.- Use a column oven to maintain a constant temperature.- Replace the column if it's old or has been used extensively.
LC-MS/MS Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Low Signal Intensity - Ion suppression from matrix components.- Inefficient ionization.- Incorrect mass spectrometer settings.- Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction).- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Ensure the correct precursor and product ions are being monitored.
High Background Noise - Contaminated mobile phase or LC system.- Leaks in the system.- Use high-purity solvents and additives.- Flush the LC system thoroughly.- Check for and fix any leaks in the fluid path.
Inconsistent Results - Sample carryover from previous injections.- Variability in sample preparation.- Implement a thorough needle wash protocol between injections.- Standardize the sample preparation procedure and use an internal standard.
Chrome Azurol S (CAS) Assay Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No color change - Insufficient siderophore concentration.- Incorrectly prepared CAS reagent.- Concentrate the sample or optimize production conditions.- Prepare fresh CAS reagent, ensuring all components are added in the correct order and at the right pH[7].
Inconsistent color development - Presence of other chelating agents in the sample.- pH of the sample affecting the assay.- Use a more specific method like HPLC or LC-MS/MS for quantification.- Buffer the sample to the optimal pH for the CAS assay.

Quantitative Data Summary

The following tables summarize representative quantitative parameters for the analysis of hydroxamate siderophores, which are structurally related to this compound. These values should be considered as a starting point, and each laboratory should perform its own method validation.

Table 1: Representative HPLC-UV/Vis Method Parameters

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.3 - 3 µM
Linear Range 1 - 100 µM
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Representative LC-MS/MS Method Parameters

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 10 nM
Limit of Quantification (LOQ) 0.3 - 30 nM
Linear Range 1 - 1000 nM
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC

This protocol provides a representative method for the quantification of this compound using reverse-phase HPLC with UV-Vis detection.

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

    • For complex matrices, consider solid-phase extraction (SPE) for sample cleanup.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound (or a related hydroxamate siderophore standard like desferrioxamine B) in methanol (B129727) or water.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[11].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV-Vis detector at a wavelength where the iron-siderophore complex absorbs (typically around 430-450 nm) or where the free siderophore absorbs (around 210-240 nm).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a more sensitive and specific method for this compound quantification.

  • Sample and Standard Preparation:

    • Follow the same procedure as for the HPLC method. The use of an internal standard is highly recommended for LC-MS/MS to account for matrix effects and variations in instrument response.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A faster gradient can often be used with UPLC systems.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the mass of this compound) and a specific product ion (a fragment of this compound) are monitored.

  • Data Analysis:

    • Create a calibration curve using the peak area ratio of the analyte to the internal standard.

    • Quantify this compound in samples using the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data Data Processing Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter SPE Solid-Phase Extraction (Optional) Filter->SPE HPLC HPLC SPE->HPLC LCMS LC-MS/MS SPE->LCMS CalCurve Calibration Curve Generation HPLC->CalCurve LCMS->CalCurve Quant Quantification of this compound CalCurve->Quant

Caption: Workflow for this compound Quantification.

Troubleshooting_Logic start Problem with Quantification method Which Method? start->method hplc_issue HPLC Issue? method->hplc_issue HPLC lcms_issue LC-MS/MS Issue? method->lcms_issue LC-MS/MS cas_issue CAS Assay Issue? method->cas_issue CAS no_peak No/Small Peak hplc_issue->no_peak Yes bad_shape Poor Peak Shape hplc_issue->bad_shape No low_signal Low Signal lcms_issue->low_signal Yes high_noise High Noise lcms_issue->high_noise No no_color No Color Change cas_issue->no_color Yes Check LOD Check LOD no_peak->Check LOD Check Detector Check Detector no_peak->Check Detector Prepare Fresh Sample Prepare Fresh Sample no_peak->Prepare Fresh Sample drift_rt Drifting Retention Time bad_shape->drift_rt No Adjust pH Adjust pH bad_shape->Adjust pH Change Column Change Column bad_shape->Change Column Check Sample Solvent Check Sample Solvent bad_shape->Check Sample Solvent Fresh Mobile Phase Fresh Mobile Phase drift_rt->Fresh Mobile Phase Use Column Oven Use Column Oven drift_rt->Use Column Oven Replace Column Replace Column drift_rt->Replace Column Improve Sample Prep Improve Sample Prep low_signal->Improve Sample Prep Optimize Source Optimize Source low_signal->Optimize Source Check MS Settings Check MS Settings low_signal->Check MS Settings Use High-Purity Solvents Use High-Purity Solvents high_noise->Use High-Purity Solvents Flush System Flush System high_noise->Flush System Check for Leaks Check for Leaks high_noise->Check for Leaks Concentrate Sample Concentrate Sample no_color->Concentrate Sample Prepare Fresh Reagent Prepare Fresh Reagent no_color->Prepare Fresh Reagent

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Purification of Nannochelin B Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of Nannochelin B isolates. Given the known instability of this compound, these resources focus on strategies to mitigate degradation and enhance purification efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a novel citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens.[1] Siderophores are small, high-affinity iron-chelating compounds. The primary challenge in purifying this compound is its inherent instability, which often leads to degradation during the isolation process. This instability has been a significant barrier to obtaining pure this compound for further study.[2]

Q2: What are the likely causes of this compound degradation during purification?

A2: While specific degradation pathways for this compound have not been fully elucidated, degradation of similar hydroxamate siderophores often occurs through hydrolysis of amide bonds. Factors that can contribute to degradation include:

  • pH extremes: Both acidic and alkaline conditions can catalyze hydrolysis.

  • Elevated temperatures: Heat can accelerate degradation reactions.

  • Enzymatic activity: Residual enzymes from the culture broth can degrade the molecule.

  • Oxidative stress: Exposure to reactive oxygen species can lead to molecular breakdown.

Q3: What general strategies can be employed to stabilize this compound during purification?

A3: To minimize degradation, a multi-pronged approach to stabilization is recommended:

  • Temperature control: Perform all purification steps at low temperatures (e.g., 4°C) whenever possible.

  • pH management: Maintain a pH-controlled environment, ideally within a neutral to slightly acidic range (pH 6-7), where many hydroxamate siderophores exhibit greater stability.

  • Use of protectants: Incorporate additives such as antioxidants (e.g., ascorbic acid, β-mercaptoethanol) or protease inhibitors into buffers to mitigate oxidative and enzymatic degradation.

  • Rapid processing: Minimize the duration of the purification process to reduce the time the molecule is exposed to potentially destabilizing conditions.

  • Inert atmosphere: For highly sensitive steps, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of this compound in Crude Extract
Possible Cause Suggested Solution
Suboptimal fermentation conditions for this compound production.Optimize culture conditions such as media composition, temperature, pH, and aeration to enhance siderophore production.
Inefficient extraction from the culture supernatant.Employ solid-phase extraction (SPE) with a resin suitable for polar compounds, such as Amberlite XAD resins, to capture siderophores from the culture filtrate. Ensure the pH of the supernatant is adjusted to a neutral or slightly acidic range before loading onto the SPE column.
Degradation in the culture broth post-fermentation.Harvest the culture and proceed with extraction promptly after fermentation is complete. Store the supernatant at 4°C for short periods if immediate extraction is not possible.
Issue 2: Degradation of this compound During Chromatographic Purification
Possible Cause Suggested Solution
Harsh pH of the mobile phase in reverse-phase HPLC.Use a buffered mobile phase with a pH between 6.0 and 7.0. Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are compatible with mass spectrometry.
Elevated temperature during chromatography.Use a column thermostat to maintain a low and consistent column temperature (e.g., 10-20°C).
Prolonged run times on the HPLC.Optimize the HPLC gradient and flow rate to minimize the analysis time without compromising resolution. Consider using shorter columns with smaller particle sizes for faster separations.
Interaction with the stationary phase.For labile compounds, consider alternative chromatographic techniques such as size-exclusion chromatography or ion-exchange chromatography, which may be gentler.
Metal contamination in the HPLC system.Passivate the HPLC system with a chelating agent like EDTA to remove any metal ions that could catalyze degradation.
Issue 3: Co-elution of this compound with Impurities

| Possible Cause | Suggested Solution | | Insufficient resolution in the chromatographic step. | Optimize the mobile phase gradient, trying different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). | | Presence of isomeric impurities (e.g., Nannochelin A). | Employ high-resolution analytical columns and optimize the separation method meticulously. Two-dimensional HPLC (2D-HPLC) could be considered for complex mixtures. | | Sample overload on the column. | Reduce the injection volume or the concentration of the sample being loaded onto the column. |

Quantitative Data Summary

The stability of hydroxamate siderophores is crucial for their successful isolation. While specific data for this compound is limited due to its instability, the following table summarizes the stability constants for several well-characterized hydroxamate siderophores, providing a comparative context for their iron-binding affinity. A higher stability constant (log K) indicates a stronger and more stable complex with Fe(III).

SiderophoreProducing OrganismTypeFe(III) Stability Constant (log K)
FerrichromeUstilago sphaerogenaMonohydroxamate29.1
Ferrioxamine BStreptomyces pilosusTrihydroxamate30.6
CoprogenNeurospora crassaTrihydroxamate30.1
Rhodotorulic acidRhodotorula mucilaginosaDihydroxamate22.5

Data compiled from various sources.

Experimental Protocols

Protocol 1: Optimized Extraction of Nannochelins from Culture Supernatant
  • Harvesting: Centrifuge the Nannocystis exedens culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.

  • pH Adjustment: Adjust the pH of the filtered supernatant to 6.5 with 1 M HCl.

  • Solid-Phase Extraction (SPE):

    • Equilibrate an Amberlite XAD-16 resin column with deionized water.

    • Load the pH-adjusted supernatant onto the column at a slow flow rate (e.g., 2-3 mL/min).

    • Wash the column with two column volumes of deionized water to remove salts and other hydrophilic impurities.

    • Elute the bound siderophores with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 50%, 80%, 100% methanol).

  • Concentration: Collect the fractions containing Nannochelins (as determined by a colorimetric assay like the CAS assay) and concentrate them under reduced pressure at a temperature below 30°C.

Protocol 2: Preparative HPLC for this compound Purification
  • Column: Use a preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium acetate in water, pH 6.5.

    • Solvent B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: Linear gradient from 5% to 50% B

    • 45-50 min: 95% B (column wash)

    • 50-60 min: 5% B (equilibration)

  • Flow Rate: 15 mL/min.

  • Detection: UV detection at 220 nm and 435 nm (for the Fe(III) complex).

  • Temperature: Maintain the column temperature at 15°C.

  • Fraction Collection: Collect fractions based on the elution profile and immediately analyze for the presence of this compound using analytical HPLC-MS. Pool the pure fractions and store them at -80°C.

Visualizations

Experimental_Workflow General Workflow for this compound Purification cluster_0 Upstream Processing cluster_1 Initial Extraction cluster_2 Chromatographic Purification cluster_3 Final Product Fermentation N. exedens Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Filtration Supernatant Filtration Harvesting->Filtration pH_Adjustment pH Adjustment to 6.5 Filtration->pH_Adjustment SPE Solid-Phase Extraction (XAD-16) pH_Adjustment->SPE Concentration Low-Temperature Concentration SPE->Concentration Prep_HPLC Preparative RP-HPLC (pH 6.5, 15°C) Concentration->Prep_HPLC Fraction_Analysis Fraction Analysis (LC-MS) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Storage Storage at -80°C Lyophilization->Storage

Caption: General Workflow for this compound Purification.

Troubleshooting_Logic Troubleshooting Logic for this compound Degradation cluster_Degradation Addressing Degradation cluster_Purity Improving Resolution Start Low Purity of this compound Check_Degradation Evidence of Degradation? (e.g., extra peaks in LC-MS) Start->Check_Degradation Check_Purity Co-eluting Impurities? Check_Degradation->Check_Purity No Temp Lower Temperature (4-15°C) Check_Degradation->Temp Yes Gradient Optimize HPLC Gradient Check_Purity->Gradient Yes pH Adjust pH to 6.0-7.0 Temp->pH Additives Add Antioxidants/ Protease Inhibitors pH->Additives Time Reduce Purification Time Additives->Time End Pure this compound Isolate Time->End Stationary_Phase Change Stationary Phase Gradient->Stationary_Phase Sample_Load Reduce Sample Load Stationary_Phase->Sample_Load TwoD_HPLC Consider 2D-HPLC Sample_Load->TwoD_HPLC TwoD_HPLC->End

Caption: Troubleshooting Logic for this compound Degradation.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Spectrum of Nannochelin B and Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of Nannochelin B against other well-established antimicrobial compounds. Due to the limited publicly available quantitative data on this compound's antimicrobial activity, this comparison incorporates qualitative descriptions alongside quantitative data for other compounds to provide a comprehensive overview.

Executive Summary

This compound, a siderophore produced by the myxobacterium Nannocystis exedens, exhibits weak growth-inhibitory activity against some bacteria and fungi[1]. Siderophores are iron-chelating molecules that bacteria and fungi use to acquire iron, an essential nutrient for their growth and virulence. The antimicrobial activity of some siderophores is attributed to their ability to deprive competing microbes of iron or, in some cases, to act as Trojan horses to deliver inhibitory molecules into the cell. This guide compares the known antimicrobial properties of this compound with a narrow-spectrum antibacterial (Penicillin), a broad-spectrum antibacterial (Ciprofloxacin), a common antifungal (Amphotericin B), and other antimicrobial siderophores (Enterobactin and Salmochelin).

Data Presentation: Comparative Antimicrobial Spectra

The following table summarizes the antimicrobial spectrum of this compound in comparison to other selected compounds. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundClassMechanism of ActionStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
This compound SiderophoreIron chelationWeak inhibitory activity[1]Weak inhibitory activity[1]Weak inhibitory activity[1]Weak inhibitory activity[1]
Enterobactin SiderophoreIron chelation3.3 - 6.7IneffectiveIneffectiveNot reported
Salmochelin S4 SiderophoreIron chelation2 - 5IneffectiveIneffectiveNot reported
Penicillin G β-lactam antibioticInhibits cell wall synthesis0.125 - >100ResistantResistantResistant
Ciprofloxacin Fluoroquinolone antibioticInhibits DNA replication0.12 - 20.004 - >1280.03 - >1024Resistant
Amphotericin B Polyene antifungalBinds to ergosterol, disrupting fungal cell membraneResistantResistantResistant0.03 - 2

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The Broth Microdilution Method is a commonly used and standardized protocol.

Broth Microdilution Method for MIC Determination

1. Principle: This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

2. Materials:

  • Test compound (e.g., this compound)

  • Selected microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Spectrophotometer (for inoculum standardization)

3. Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: Serial two-fold dilutions of the antimicrobial agent are prepared in the wells of a 96-well microtiter plate using the appropriate growth medium. This creates a gradient of decreasing concentrations of the compound across the plate.

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria). This is typically achieved by adjusting the turbidity of a bacterial or fungal suspension to match a 0.5 McFarland standard.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading of Results: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization

Signaling Pathway: Siderophore-Mediated Iron Uptake in Gram-Negative Bacteria

The primary mechanism of action for siderophores like this compound is their ability to bind to ferric iron (Fe³⁺) in the environment and transport it into the microbial cell. This process is crucial for the survival of many pathogens. The following diagram illustrates the general pathway for siderophore-mediated iron uptake in Gram-negative bacteria.

Siderophore_Iron_Uptake cluster_extracellular Extracellular Environment cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Iron) FerriSiderophore Ferri-Siderophore Complex Fe3->FerriSiderophore Siderophore Siderophore (e.g., this compound) Siderophore->FerriSiderophore OM_Receptor Outer Membrane Receptor FerriSiderophore->OM_Receptor Binding PBP Periplasmic Binding Protein OM_Receptor->PBP Transport ABC_Transporter ABC Transporter PBP->ABC_Transporter Delivery Fe2 Fe²⁺ ABC_Transporter->Fe2 Transport & Reduction Metabolism Cellular Metabolism Fe2->Metabolism Utilization

Caption: Siderophore-mediated iron uptake pathway in Gram-negative bacteria.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Workflow A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Microorganism B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Observe for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

References

validating the growth-inhibitory effects of Nannochelin B in different microbial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential growth-inhibitory effects of Nannochelin B against various microbial strains. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this analysis draws upon the foundational understanding of siderophores and available data on related compounds to project its potential efficacy and outline necessary experimental validation protocols.

This compound, a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens, has been reported to exhibit weak growth-inhibitory activity against some bacteria and fungi.[1] Siderophores, as a class of iron-chelating compounds, represent a compelling area of interest for the development of novel antimicrobial agents, primarily through their ability to sequester iron, an essential nutrient for microbial growth and virulence.

Comparative Antimicrobial Activity

Table 1: Comparative Growth-Inhibitory Activity of Siderophores against Bacterial Strains

SiderophoreTarget MicroorganismMIC (µg/mL)Reference
This compound Staphylococcus aureusData not available-
Escherichia coliData not available-
Pseudomonas aeruginosaData not available-
Enterobactin Staphylococcus aureus12.5 - 25[2]
Salmochelin S4 Staphylococcus aureus6.25 - 12.5[2]
Pyoverdine Pseudomonas aeruginosa>128[3]
Desferrioxamine B Yersinia enterocolitica100[3]

Table 2: Comparative Growth-Inhibitory Activity of Siderophores against Fungal Strains

SiderophoreTarget MicroorganismMIC (µg/mL)Reference
This compound Candida albicansData not available-
Aspergillus fumigatusData not available-
Rhodotorulic acid Candida albicans50[4]
Ferrichrome Candida albicans>100[4]

Experimental Protocols

To validate the growth-inhibitory effects of this compound, standardized experimental protocols are crucial. The following methodologies are based on established guidelines for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial effectiveness. For siderophores, it is critical to use iron-depleted media to accurately assess their iron-chelating activity.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown overnight on an appropriate agar (B569324) medium.

  • A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase.

  • The bacterial or fungal suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

2. Broth Microdilution Assay:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an iron-deficient medium such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Each well is inoculated with the standardized microbial suspension.

  • Positive (microorganism in broth without this compound) and negative (broth only) controls are included.

  • The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Plate Preparation:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of an iron-deficient agar medium.

  • Wells of a specific diameter (e.g., 6 mm) are created in the agar.

2. Application of Test Compound:

  • A known concentration of this compound solution is added to each well.

  • A negative control (solvent used to dissolve this compound) and a positive control (a known antimicrobial agent) are also included in separate wells.

3. Incubation and Measurement:

  • The plate is incubated under appropriate conditions.

  • The diameter of the zone of growth inhibition around each well is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Mechanism and Workflow

To understand the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

G cluster_0 Proposed Mechanism of this compound This compound This compound This compound-Fe3+ Complex This compound-Fe3+ Complex This compound->this compound-Fe3+ Complex Chelation Extracellular Iron (Fe3+) Extracellular Iron (Fe3+) Extracellular Iron (Fe3+)->this compound-Fe3+ Complex Bacterial Cell Bacterial Cell Iron Uptake Iron Uptake Bacterial Growth Inhibition Bacterial Growth Inhibition Iron Uptake->Bacterial Growth Inhibition Deprivation

Caption: Proposed mechanism of this compound's growth-inhibitory action.

G cluster_1 Experimental Workflow for MIC Determination Start Start Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Microbial Inoculum->Inoculate Microtiter Plate Serial Dilution of this compound Serial Dilution of this compound Serial Dilution of this compound->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct experimental evidence for the growth-inhibitory activity of this compound against a wide range of microbial strains is not yet available in the public domain, the data from related siderophores are promising. The iron sequestration mechanism is a validated target for antimicrobial development. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this compound's antimicrobial potential. Further research is warranted to determine the specific MIC values of this compound against clinically relevant bacterial and fungal pathogens and to explore its potential synergistic effects when combined with conventional antibiotics. This will be crucial in assessing its true potential as a novel antimicrobial agent.

References

A Comparative Study of Iron Chelation Kinetics: Nannochelin B vs. Deferoxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the iron chelation kinetics of the siderophore Nannochelin B and the clinically established iron chelator, deferoxamine (B1203445). Due to a lack of available quantitative kinetic data for this compound in peer-reviewed literature, this guide focuses on presenting the well-documented kinetics of deferoxamine and provides detailed experimental protocols that can be employed to characterize and compare the kinetics of both compounds.

Introduction to Iron Chelators

Iron is a vital element for most living organisms, playing a crucial role in numerous physiological processes. However, an excess of iron can lead to significant toxicity through the generation of reactive oxygen species, resulting in cellular damage. Iron chelation therapy is a critical intervention for managing iron overload conditions, which can arise from genetic disorders or frequent blood transfusions. Effective iron chelators bind to excess iron, forming stable, non-toxic complexes that can be safely excreted from the body.

Deferoxamine (DFO) is a hexadentate siderophore produced by the bacterium Streptomyces pilosus. It has been a cornerstone of iron chelation therapy for decades, demonstrating a high affinity and selectivity for ferric iron (Fe³⁺)[1][2]. Its mechanism of action involves binding to free iron in the bloodstream, as well as iron from ferritin and hemosiderin, forming a stable ferrioxamine complex that is excreted primarily through the urine[3][4].

Comparative Quantitative Data

A direct quantitative comparison of the iron chelation kinetics between this compound and deferoxamine is hampered by the absence of published data for this compound. The following table summarizes the known quantitative data for deferoxamine and provides context by including data for aerobactin (B1664392), another citrate-hydroxamate siderophore, which may offer a speculative insight into the potential properties of this compound.

ParameterDeferoxamineThis compoundAerobactin (for context)
Molar Mass ( g/mol ) 560.68754.79~616.6
Chelating Group(s) HydroxamateCitrate-HydroxamateCitrate-Hydroxamate
Iron Binding Stoichiometry (Chelator:Fe³⁺) 1:1Not Reported1:1
Stability Constant (log β) ~30.6 - 32.5Not Reported~22.5[6]
Dissociation Constant (KD) Low nM range (high affinity)Not ReportedNot Reported
Association Rate Constant (kon) Not ReportedNot ReportedNot Reported
Dissociation Rate Constant (koff) Not ReportedNot ReportedNot Reported

Note: The stability constant (β) represents the overall affinity of the chelator for the iron ion. A higher log β value indicates a more stable complex. The much lower stability constant of aerobactin compared to deferoxamine suggests that citrate-hydroxamate siderophores may have a weaker affinity for iron than purely hydroxamate-based siderophores like deferoxamine. However, experimental validation for this compound is essential.

Experimental Protocols for Kinetic Analysis

To determine the iron chelation kinetics of this compound and enable a direct comparison with deferoxamine, the following experimental protocols are recommended.

UV-Visible (UV-Vis) Spectrophotometry for Stoichiometry and Stability Constant Determination

This method relies on the change in the absorbance spectrum of the chelator upon binding to iron.

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and deferoxamine of known concentrations in a suitable buffer (e.g., HEPES or TRIS) at a physiologically relevant pH (e.g., 7.4).

    • Prepare a stock solution of ferric iron (e.g., from FeCl₃ or ferric ammonium (B1175870) citrate) of known concentration.

  • Determination of Maximum Wavelength (λmax):

    • Record the UV-Vis spectrum (200-800 nm) of the free chelator and the iron-chelator complex to identify the wavelength of maximum absorbance change. The formation of the iron-chelator complex often results in a new absorbance peak in the visible region[7].

  • Job's Plot for Stoichiometry:

    • Prepare a series of solutions with varying mole fractions of the chelator and iron, while keeping the total molar concentration constant.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot the absorbance versus the mole fraction of the chelator. The peak of the plot will indicate the stoichiometry of the iron-chelator complex.

  • Spectrophotometric Titration for Stability Constant:

    • To a solution of the chelator at a fixed concentration, incrementally add aliquots of the iron solution.

    • After each addition, record the absorbance at λmax until no further change is observed (saturation).

    • The data can be fitted to a suitable binding isotherm (e.g., using non-linear regression) to calculate the stability constant (β).

Stopped-Flow Kinetics for Association and Dissociation Rates

Stopped-flow spectrophotometry is a rapid-mixing technique ideal for measuring the rates of fast reactions, such as the formation and dissociation of iron-chelator complexes.

Protocol:

  • Instrument Setup:

    • Use a stopped-flow instrument equipped with a UV-Vis detector.

    • Set the observation wavelength to the λmax determined from the spectrophotometric analysis.

    • Maintain a constant temperature, typically 25°C or 37°C.

  • Association Rate Constant (kon):

    • Place a solution of the chelator (this compound or deferoxamine) in one syringe and a solution of ferric iron in the other.

    • Rapidly mix the two solutions and monitor the increase in absorbance over time (milliseconds to seconds).

    • Perform the experiment under pseudo-first-order conditions (i.e., with a large excess of either the chelator or iron).

    • The observed rate constant (kobs) will be a linear function of the concentration of the excess reactant. The slope of the plot of kobs versus concentration gives the association rate constant (kon).

  • Dissociation Rate Constant (koff):

    • Prepare the pre-formed iron-chelator complex.

    • In one syringe, place the iron-chelator complex solution.

    • In the other syringe, place a solution containing a large excess of a competing chelator (e.g., EDTA) or a strong acid to promote dissociation.

    • Rapidly mix the solutions and monitor the decrease in absorbance of the iron-chelator complex over time.

    • The rate of this decay will correspond to the dissociation rate constant (koff).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of KD), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Instrument and Sample Preparation:

    • Thoroughly clean and calibrate the ITC instrument.

    • Prepare solutions of the chelator and ferric iron in the same buffer to minimize heats of dilution. Degas the solutions before use.

  • Titration:

    • Fill the sample cell with the chelator solution (e.g., this compound or deferoxamine).

    • Fill the injection syringe with the iron solution.

    • Perform a series of injections of the iron solution into the chelator solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of iron to the chelator.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizing Experimental Workflows and Mechanisms

To aid in the understanding of the experimental processes and the chelation mechanism, the following diagrams are provided.

Experimental_Workflow_UV_Vis cluster_prep Solution Preparation cluster_exp UV-Vis Analysis cluster_data Data Analysis Chelator_Stock Chelator Stock (this compound or Deferoxamine) Jobs_Plot Job's Plot (Varying Mole Fractions) Chelator_Stock->Jobs_Plot Titration Spectrophotometric Titration (Incremental Fe³⁺ Addition) Chelator_Stock->Titration Iron_Stock Fe³⁺ Stock Iron_Stock->Jobs_Plot Iron_Stock->Titration Buffer Buffer (pH 7.4) Buffer->Jobs_Plot Buffer->Titration Stoichiometry Determine Stoichiometry Jobs_Plot->Stoichiometry Peak of plot Stability Calculate Stability Constant (β) Titration->Stability Fit binding isotherm

Caption: Workflow for UV-Vis spectrophotometric analysis of iron chelation.

Stopped_Flow_Workflow cluster_kon Association Rate (kon) cluster_koff Dissociation Rate (koff) Chelator_sol Chelator Solution Mixer_on Rapid Mixing Chelator_sol->Mixer_on Iron_sol Fe³⁺ Solution Iron_sol->Mixer_on Monitor_on Monitor Absorbance Increase Mixer_on->Monitor_on Plot_on Plot k_obs vs. [Excess Reactant] Monitor_on->Plot_on kon Calculate k_on (slope) Plot_on->kon Complex_sol Fe³⁺-Chelator Complex Mixer_off Rapid Mixing Complex_sol->Mixer_off Competitor_sol Competing Agent (e.g., EDTA) Competitor_sol->Mixer_off Monitor_off Monitor Absorbance Decrease Mixer_off->Monitor_off koff Calculate k_off (decay rate) Monitor_off->koff

Caption: Workflow for stopped-flow kinetic analysis of iron chelation.

Chelation_Mechanism Fe3_free Free Fe³⁺ Complex Fe³⁺-Chelator Complex Fe3_free->Complex kon (Association) Chelator Chelator (this compound or Deferoxamine) Chelator->Complex Complex->Fe3_free koff (Dissociation)

Caption: Simplified iron chelation reaction mechanism.

Conclusion

Deferoxamine is a well-characterized iron chelator with a high affinity for ferric iron, as evidenced by its large stability constant. While this compound is known to be an iron chelator, a comprehensive understanding of its chelation kinetics requires experimental determination of its binding constants and reaction rates. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the iron chelation properties of this compound and other novel chelators, enabling a direct and meaningful comparison with established therapeutic agents like deferoxamine. Such studies are essential for the discovery and development of new and improved therapies for iron overload disorders.

References

The Pivotal Role of Nannochelin B in the Iron Scavenging Strategy of Nannocystis exedens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the competitive microbial world, the acquisition of essential nutrients is a key determinant of survival and proliferation. For the myxobacterium Nannocystis exedens, a soil-dwelling microbe known for its complex social behaviors and production of bioactive secondary metabolites, securing iron—a critical yet often scarce resource—is paramount. To this end, N. exedens employs a sophisticated iron acquisition system centered around the production of siderophores, with Nannochelin B playing a significant biological role. This guide provides a comparative analysis of this compound's function, supported by experimental data and detailed methodologies, to illuminate its importance in the biology of N. exedens.

This compound: A Citrate-Hydroxamate Siderophore

Nannochelins A, B, and C are novel citrate-hydroxamate siderophores that have been isolated from the culture broth of Nannocystis exedens.[1] These molecules are secreted by the bacterium under iron-limiting conditions to chelate ferric iron (Fe³⁺) from the environment with high affinity. The resulting iron-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell. While Nannochelins A, B, and C have been identified, this guide will focus on the biological role of this compound.

The structure of this compound, a citrate-hydroxamate, places it within a class of siderophores known for their strong and specific iron-binding capabilities. The hydroxamate and carboxylate groups act as bidentate ligands, cooperatively binding to the central iron atom. This high affinity is crucial for sequestering iron from the environment, where it is often present in insoluble forms.

Comparative Performance of Siderophores

Direct quantitative comparisons of the iron uptake efficiency of this compound with other siderophores are not extensively documented in publicly available literature. However, by examining the iron affinity constants of different siderophore classes, we can infer the relative performance of this compound.

Siderophore ClassRepresentative Siderophore(s)Iron (Fe³⁺) Affinity Constant (log K)Key Characteristics
Citrate-Hydroxamate Aerobactin, Nannochelins ~23Mixed ligand type; effective at neutral pH.
CatecholateEnterobactin (B1671361), Myxochelin A~49-52Extremely high iron affinity; highly effective in iron-poor environments.[2][3]
HydroxamateDeferoxamine, Ferricrocin~30-32Common among fungi; effective iron chelators.[4]
α-hydroxycarboxylateRhizoferrinSimilar to hydroxamatesEffective at lower pH values.[5]

Note: The iron affinity constant for this compound is not specifically reported in the available literature. The value presented for citrate-hydroxamates is based on representative siderophores of this class, such as aerobactin.[2]

The extremely high affinity of catecholate siderophores like enterobactin suggests they are superior iron scavengers in severely iron-depleted conditions.[2] However, the production of citrate-hydroxamate siderophores like this compound provides N. exedens with a potent tool for iron acquisition, likely well-suited to the fluctuating iron availability in its soil habitat.

Signaling and Iron Uptake Pathway

The upregulation of siderophore biosynthesis and uptake systems is a tightly regulated process in bacteria, typically controlled by the intracellular iron concentration. When iron levels are low, a ferric uptake regulator (Fur) protein is inactivated, leading to the transcription of genes involved in siderophore synthesis and transport.

Siderophore_Mediated_Iron_Uptake cluster_extracellular Extracellular Environment cluster_cell Nannocystis exedens Cell Fe3_insoluble Insoluble Fe³⁺ Nannochelin_B This compound (Siderophore) Fe3_insoluble->Nannochelin_B Chelation Fe_Nannochelin_B Fe³⁺-Nannochelin B Complex Nannochelin_B->Fe_Nannochelin_B Receptor Outer Membrane Receptor Fe_Nannochelin_B->Receptor Binding Transport Transport System Receptor->Transport Internalization Fe2 Fe²⁺ Transport->Fe2 Iron Release (Reduction) Metabolism Cellular Metabolism Fe2->Metabolism

Caption: General mechanism of siderophore-mediated iron uptake.

Experimental Protocols

Confirming the biological role of this compound in N. exedens involves a series of key experiments designed to detect its production, quantify its iron-chelating activity, and demonstrate its ability to promote growth under iron-deficient conditions.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal colorimetric method for detecting siderophores.[6][7] It relies on the principle that a siderophore will remove iron from a complex with the dye chrome azurol S, resulting in a color change from blue to orange.

Experimental Workflow:

CAS_Assay_Workflow Start Start: Culture N. exedens in iron-limited medium Centrifuge Centrifuge culture to separate cells and supernatant Start->Centrifuge Supernatant Collect cell-free supernatant Centrifuge->Supernatant Mix Mix supernatant with CAS assay solution Supernatant->Mix CAS_solution Prepare CAS assay solution (CAS, HDTMA, FeCl₃) CAS_solution->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance at 630 nm Incubate->Measure Calculate Calculate siderophore units Measure->Calculate End End: Quantify siderophore production Calculate->End

Caption: Workflow for the Chrome Azurol S (CAS) liquid assay.

Detailed Protocol for CAS Liquid Assay: [8]

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution.

    • While stirring, slowly add 10 ml of the 1 mM FeCl₃ solution. The resulting solution should be deep blue. Autoclave and store in a dark bottle.

  • Sample Preparation:

    • Grow N. exedens in an iron-deficient medium until the desired growth phase is reached.

    • Centrifuge the culture to pellet the cells.

    • Collect the cell-free supernatant and filter-sterilize it.

  • Assay Procedure:

    • In a 96-well microplate, mix 100 µl of the bacterial supernatant with 100 µl of the CAS assay solution.

    • As a reference, mix 100 µl of sterile, uninoculated iron-deficient medium with 100 µl of the CAS assay solution.

    • Incubate the plate at room temperature for 20-30 minutes.

    • Measure the absorbance of the samples and the reference at 630 nm.

  • Quantification:

    • Siderophore production is quantified as a percentage of siderophore units, calculated using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100 where Ar is the absorbance of the reference and As is the absorbance of the sample.

Growth Promotion Assay

This bioassay directly assesses the ability of a siderophore to provide iron for bacterial growth.

Detailed Protocol:

  • Preparation of Iron-Limited Media:

    • Prepare a suitable growth medium for N. exedens but omit any iron sources.

    • To ensure iron limitation, add a strong iron chelator that the bacterium cannot utilize (e.g., 2,2'-dipyridyl) to the medium at a growth-inhibitory concentration.

  • Preparation of this compound:

    • Purify this compound from N. exedens cultures grown in iron-deficient medium.

    • Prepare a sterile stock solution of purified this compound.

  • Assay Procedure:

    • Inoculate the iron-limited medium with a standardized suspension of N. exedens.

    • Aliquot the inoculated medium into a multi-well plate.

    • Add varying concentrations of the purified this compound solution to the wells.

    • Include a positive control (medium supplemented with a bioavailable iron source like FeCl₃) and a negative control (no added iron or this compound).

    • Incubate the plate under optimal growth conditions for N. exedens.

    • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

  • Data Analysis:

    • Plot growth curves (OD₆₀₀ vs. time) for each concentration of this compound and the controls.

    • A dose-dependent increase in growth in the presence of this compound confirms its role in promoting growth by facilitating iron uptake.

Conclusion

This compound, a citrate-hydroxamate siderophore, is a key component of the iron acquisition machinery in Nannocystis exedens. While direct quantitative comparisons with other siderophores are limited, its chemical nature suggests it is a highly effective iron chelator. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and confirm the biological significance of this compound. Understanding the mechanisms of iron acquisition in myxobacteria not only provides insights into their basic biology but also opens avenues for the discovery of novel therapeutic agents and biocontrol strategies. The high affinity of siderophores for iron makes them attractive candidates for the development of "Trojan horse" antibiotics, where an antimicrobial agent is attached to the siderophore to facilitate its entry into the bacterial cell.[9] Further research into the specific iron uptake pathways in N. exedens will be crucial for exploiting these possibilities.

References

Safety Operating Guide

Navigating the Safe Disposal of Nannochelin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Precautionary Measures

Although a detailed hazard profile for Nannochelin B is not specified in the provided search results, it is prudent to handle it with care. One safety data sheet for a different compound, Sanolin Blue NBL, indicates that it "May cause long lasting harmful effects to aquatic life"[1]. Given that Nannochelins are iron-chelating compounds isolated from myxobacteria, their environmental impact upon disposal should be a key consideration[2]. Therefore, it is essential to prevent its release into the environment by avoiding disposal down the drain or in regular trash[1][3].

Recommended Personal Protective Equipment (PPE):

  • Wear suitable protective equipment, including gloves and lab coats.

  • In situations where dust may be generated, a dust mask is recommended[1].

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste.

  • Waste Identification and Segregation :

    • All materials that have come into contact with this compound must be classified as hazardous waste. This includes:

      • Unused or expired this compound.

      • Empty containers that previously held this compound.

      • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

      • Laboratory supplies (e.g., pipette tips, weighing boats, contaminated absorbent materials).

    • It is crucial to segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions[4].

  • Waste Collection and Storage :

    • Container : Utilize a chemically resistant, leak-proof container with a secure lid for collecting all this compound waste[4][5][6]. The original container, if available and in good condition, can be a suitable option.

    • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" along with any known hazard symbols (e.g., toxic, environmental hazard)[4][5].

    • Storage : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be located away from incompatible materials[3][4].

  • Arrange for Professional Disposal :

    • Contact : Engage a licensed hazardous waste disposal company for the final disposal of this compound waste. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose[4].

    • Documentation : Complete all necessary waste disposal paperwork as required by your institution and local regulations[4].

    • Handover : Adhere to the specific instructions provided by the waste disposal company for the safe handover of the waste[4].

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate personnel from the immediate area if necessary[3].

  • Wear appropriate PPE, including respiratory protection if dust is present[3][4].

  • Cover the spill with an inert absorbent material such as sand or vermiculite[4].

  • Carefully collect the absorbed material and place it in a sealed and properly labeled hazardous waste container[3][4].

  • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NannochelinB_Disposal_Workflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposal cluster_3 Spill Event A This compound Use in Research B Identify Waste: - Unused Product - Contaminated PPE - Lab Supplies A->B C Segregate this compound Waste B->C D Use Labeled, Leak-Proof Hazardous Waste Container C->D E Store in Designated Secure Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange Pickup by Licensed Hazardous Waste Disposal Company F->G H Complete Disposal Documentation G->H I Proper Final Disposal H->I S1 Spill Occurs S2 Wear Appropriate PPE S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect and Place in Hazardous Waste Container S3->S4 S4->D

References

Personal protective equipment for handling Nannochelin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for the handling and disposal of Nannochelin B, a novel citrate-hydroxamate siderophore. Given the limited specific toxicological data available for this compound, a cautious approach is recommended, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical barrier to preventing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact. The outer glove should be changed immediately upon contamination.[1]
Lab Coat Disposable, solid-front, back-closing gown.Protects the body and personal clothing from contamination.[1]
Eye Protection Chemical splash goggles or a full-face shield.Safeguards eyes from splashes and aerosols.[1][2]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Minimizes inhalation of aerosolized particles, particularly during weighing and solution preparation.[1]

Operational and Disposal Plan

A systematic workflow is essential to ensure safety at every stage of handling this compound. The following diagram outlines the recommended operational and disposal plan.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal prep_area Designated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weighing Weighing Solid this compound don_ppe->weighing solution_prep Solution Preparation weighing->solution_prep waste_id Waste Identification (Hazardous) solution_prep->waste_id spill_response Spill Response Protocol spill_response->waste_id waste_collect Waste Collection (Sealed, Labeled Container) waste_id->waste_collect prof_disposal Professional Disposal waste_collect->prof_disposal handling_spill->spill_response

A logical workflow for the safe handling and disposal of this compound.

Experimental Protocols for Safe Handling

1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound should occur in a designated area such as a chemical fume hood or a powder containment hood to prevent the spread of airborne particles.[1]

  • Personal Protective Equipment (PPE): Before entering the designated area, it is mandatory to don the appropriate PPE as detailed in the table above. This includes double gloves, a disposable lab coat, and respiratory and eye protection.[1]

2. Solution Preparation:

  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly and carefully to prevent splashing.[1]

  • Mixing: If sonication or vortexing is required, ensure the container is securely capped to prevent the generation of aerosols.[1]

3. Spill Management:

In the event of a spill, prompt and safe action is crucial.

  • Solid Spill:

    • Evacuate and restrict access to the area.[1]

    • Wear appropriate PPE.[1]

    • Gently cover the spill with absorbent paper to avoid raising dust.[1]

    • Dampen the absorbent paper with a suitable solvent (e.g., 70% ethanol) to wet the powder.[1]

    • Carefully collect the material and place it in a sealed container for hazardous waste disposal.[1]

  • Liquid Spill:

    • Evacuate and restrict access to the area.[1]

    • Wear appropriate PPE.[1]

    • Cover the spill with absorbent material.[1]

    • Work from the outside of the spill inwards to clean the area.[1]

    • Place all contaminated materials in a sealed container for hazardous waste disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Identify: All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused or expired product, empty containers, and contaminated PPE and lab supplies.[3]

  • Segregate: Do not mix this compound waste with other waste streams. It must be kept in a designated and clearly labeled hazardous waste container.[3]

2. Waste Collection and Storage:

  • Container: Use a chemically resistant, leak-proof container with a secure lid. The original container is often a suitable choice.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols.[3]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]

3. Professional Disposal:

  • Contact: Engage a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors.[3]

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.[3]

  • Handover: Follow the specific instructions provided by the waste disposal company for the safe handover of the waste.[3]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.